1-Chloro-3,3,3-trifluoroacetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONJVQFMOZAXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378738 | |
| Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-37-8 | |
| Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1,1,1-trifluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-Chloro-3,3,3-trifluoroacetone
An In-depth Technical Guide to 1-Chloro-3,3,3-trifluoroacetone for Researchers and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 431-37-8) is a halogenated ketone of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a highly electrophilic carbonyl group flanked by a trifluoromethyl group and a chloromethyl group, renders it a versatile building block for introducing the valuable trifluoromethyl moiety into complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, synthesis, reactivity, and applications, with a focus on its utility in the development of pharmaceuticals and agrochemicals. Safety protocols for handling and disposal are also detailed to ensure its responsible use in a laboratory setting.
Compound Identification and Core Physicochemical Properties
This compound, also known by its IUPAC name 3-chloro-1,1,1-trifluoropropan-2-one, is a colorless liquid at room temperature.[1] The presence of both chlorine and fluorine imparts unique properties to the molecule, influencing its reactivity, boiling point, and density. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Key Identifiers and Properties
All quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-1,1,1-trifluoropropan-2-one | [2] |
| CAS Number | 431-37-8 | [1][3] |
| Molecular Formula | C₃H₂ClF₃O | [3][4] |
| Molecular Weight | 146.50 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 71-72 °C | [1][5] |
| Density | 1.45 g/cm³ | [1][5] |
| Refractive Index (n²⁰/D) | 1.3445 | [1] |
| Flash Point | 50 °C (122 °F) | [1] |
| InChI Key | OONJVQFMOZAXOI-UHFFFAOYSA-N | [2] |
Solubility Profile
While specific quantitative solubility data is not extensively published, the molecular structure allows for expert-based predictions.
-
Water: Expected to be sparingly soluble due to its polar ketone functionality, but its halogenated hydrocarbon character limits extensive hydrogen bonding.
-
Organic Solvents: Expected to be miscible with a wide range of common organic solvents, including ethers (diethyl ether, THF), ketones (acetone), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Although a complete set of publicly available spectra is scarce, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong carbonyl (C=O) stretching absorption. Due to the powerful inductive electron-withdrawing effect of both the adjacent trifluoromethyl (-CF₃) and chloromethyl (-CH₂Cl) groups, this C=O bond is strengthened and its stretching frequency is shifted to a significantly higher wavenumber.
-
C=O Stretch: Expected in the range of 1760-1780 cm⁻¹ . This is higher than that of a simple aliphatic ketone (typically 1715 cm⁻¹).
-
C-F Stretches: Strong, multiple absorptions are expected in the region of 1100-1300 cm⁻¹ .
-
C-Cl Stretch: A medium to strong absorption is expected around 700-800 cm⁻¹ .
-
C-H Stretches: Weak to medium absorptions from the -CH₂- group are expected just below 3000 cm⁻¹.
An FTIR spectrum is noted as available in the SpectraBase database.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation.
-
¹H NMR: A single resonance is expected.
-
Signal: A singlet (s).
-
Expected Chemical Shift (δ): Approximately 4.3-4.5 ppm . The protons of the chloromethyl group (-CH₂Cl) are deshielded by the adjacent chlorine atom and the highly electron-negative trifluoroacetyl group.
-
-
¹³C NMR: Three distinct carbon signals are expected.
-
C=O (Carbonyl): Expected around 188-192 ppm . The signal will appear as a quartet (q) due to coupling with the three fluorine atoms (JCF ≈ 35 Hz).
-
-CF₃ (Trifluoromethyl): Expected around 115-118 ppm . This signal will also be a quartet (q) with a large one-bond coupling constant (¹JCF ≈ 290 Hz).
-
-CH₂Cl (Chloromethyl): Expected around 46-50 ppm .
-
-
¹⁹F NMR: A single resonance is expected, which is highly characteristic.
-
Signal: A singlet (s).
-
Expected Chemical Shift (δ): Approximately -76 to -78 ppm (relative to CFCl₃ at 0 ppm). This range is characteristic for trifluoromethyl ketones.[6]
-
Synthesis and Application in Heterocyclic Chemistry
This compound is a synthetic intermediate, not a naturally occurring compound. Its preparation is a key step for its subsequent use as a building block.
General Synthetic Approach
The compound is typically prepared through the halogen exchange (fluorination) of more readily available polychlorinated precursors. For instance, it can be synthesized via the catalytic fluorination of 1,1,1,3-tetrachloroacetone. This method is advantageous for industrial-scale production.
Application Protocol: Hantzsch Thiazole Synthesis
A primary application of this compound is in the construction of trifluoromethyl-substituted heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.[7] Its bifunctional nature (an electrophilic carbonyl and a displaceable chlorine) makes it an ideal substrate for condensation reactions with dinucleophiles. A prime example is the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.
This protocol describes a representative procedure based on the known reactivity of α-haloketones with thiourea.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add this compound (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-(trifluoromethyl)thiazole.
The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the stabilization of the charged intermediates. The initial step is a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization where a nitrogen atom displaces the chloride, forming the thiazole ring. The final step is a dehydration to yield the aromatic heterocycle. Heating is necessary to overcome the activation energy for the cyclization and dehydration steps.
Caption: Workflow for the Hantzsch synthesis of a trifluoromethyl-thiazole.
Safety, Handling, and Disposal
As a reactive and halogenated compound, this compound requires careful handling to mitigate risks.
Hazard Summary
-
Flammability: Flammable liquid and vapor.[2]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Causes skin and serious eye irritation.[2]
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames. Recommended storage is at 2-8 °C.[1][5]
Disposal Protocol
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: This material is considered hazardous waste.
-
Collection: Collect all waste containing this compound in a designated, properly labeled, sealed container for hazardous chemical waste.
-
Disposal Route: Do not dispose of down the drain. The waste must be handled by a licensed professional waste disposal service, typically via incineration.
Caption: Decision workflow for the proper disposal of chemical waste.
References
- 1. This compound | 431-37-8 [chemicalbook.com]
- 2. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 6. 431-37-8 | this compound - Moldb [moldb.com]
- 7. This compound [myskinrecipes.com]
The Trifluoromethyl Synthon: A Technical Guide to 1-Chloro-3,3,3-trifluoroacetone (CAS 431-37-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Trifluoromethyl Chemistry
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. 1-Chloro-3,3,3-trifluoroacetone (CAS 431-37-8) emerges as a pivotal building block in this endeavor, offering a unique combination of reactive sites that empower chemists to forge complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, designed to serve as a comprehensive resource for the discerning scientist.
Section 1: Core Molecular Profile
This compound, with the IUPAC name 3-chloro-1,1,1-trifluoropropan-2-one, is a colorless liquid possessing a distinct chemical reactivity profile stemming from its trifluoromethyl group and an α-chloro substituent adjacent to a carbonyl.[1][2] This unique structural arrangement makes it a versatile intermediate for introducing the trifluoromethyl moiety into a wide range of organic compounds.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 431-37-8 | [2] |
| Molecular Formula | C₃H₂ClF₃O | [3] |
| Molecular Weight | 146.5 g/mol | [3] |
| Boiling Point | 71-72 °C | [3] |
| Density | 1.45 g/cm³ | [3] |
| Refractive Index | 1.3445 | [3] |
| Flash Point | 50 °C | [3] |
| Appearance | Colorless Liquid | [1] |
Spectroscopic Data Interpretation:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically observed in the region of 1750-1770 cm⁻¹. The presence of the C-F bonds will also give rise to strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A singlet is expected for the two protons of the chloromethyl group (-CH₂Cl). The chemical shift of this peak will be influenced by the adjacent electron-withdrawing carbonyl and trifluoromethyl groups.
-
¹³C NMR: Three distinct signals are anticipated: one for the carbonyl carbon, one for the chloromethyl carbon, and one for the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[4] The chemical shift will be characteristic of a CF₃ group attached to a carbonyl.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[5] Common fragmentation patterns would involve the loss of a chlorine atom, a trifluoromethyl group, or a chloromethyl radical.[6]
Section 2: Synthesis of this compound
While commercially available, understanding the synthesis of this key intermediate provides valuable context for its purity and potential trace impurities. A common laboratory-scale preparation involves the selective chlorination of 1,1,1-trifluoroacetone.
Synthesis Workflow: Chlorination of 1,1,1-Trifluoroacetone
The direct chlorination of the α-carbon of 1,1,1-trifluoroacetone is an effective method for preparing this compound. The electron-withdrawing trifluoromethyl group activates the adjacent methylene protons, facilitating their substitution.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Chlorination
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a well-equipped laboratory with appropriate safety measures in place.
Materials:
-
1,1,1-Trifluoroacetone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Radical initiator (e.g., AIBN) or Lewis acid catalyst (optional, depending on the chosen method)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 1,1,1-trifluoroacetone dissolved in an anhydrous solvent under an inert atmosphere.
-
Initiation (if applicable): If a radical pathway is desired, add a catalytic amount of a radical initiator like AIBN.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution. The reaction may be exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted sulfuryl chloride by slow addition to ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent hydrolysis of sulfuryl chloride and potential side reactions.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
Slow Addition: The slow addition of the chlorinating agent helps to control the reaction temperature and prevent runaway reactions.
-
Scrubber: A scrubber containing a basic solution (e.g., sodium hydroxide) is essential to neutralize the corrosive and toxic byproducts, HCl and SO₂.
Section 3: Reactivity and Synthetic Applications
The synthetic utility of this compound is derived from the electrophilicity of its carbonyl carbon and the reactivity of the C-Cl bond.
Nucleophilic Addition to the Carbonyl Group
The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is central to its use in forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Nucleophilic addition to the carbonyl of this compound.
Application in Multicomponent Reactions: Passerini and Ugi Reactions
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. The high electrophilicity of this compound makes it an excellent carbonyl component in isocyanide-based MCRs like the Passerini and Ugi reactions.[7][8]
Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9]
Ugi Four-Component Reaction (U-4CR): This reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[10]
Experimental Protocol: General Procedure for a Passerini Reaction
-
To a solution of a carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 5 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Add the isocyanide (1.0 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-acyloxy amide.[11]
Synthesis of Trifluoromethyl-Containing Heterocycles
This compound is a valuable precursor for the synthesis of a variety of trifluoromethyl-substituted heterocycles, which are of significant interest in medicinal chemistry.[12] The dual reactivity of the carbonyl and chloromethyl groups allows for versatile cyclization strategies.
Section 4: Safety, Handling, and Disposal
As with any reactive chemical, proper handling and disposal of this compound are paramount to ensure laboratory safety.
Hazard Identification:
-
Flammable liquid and vapor. [2]
-
Harmful if swallowed, in contact with skin, or if inhaled. [2]
-
Causes skin and serious eye irritation. [2]
Laboratory Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[14] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat should be worn at all times. For larger scale operations, a chemical-resistant apron may be necessary.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]
Spills and Disposal
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16] Do not pour down the drain.[16]
Conclusion
This compound is a potent and versatile reagent for the introduction of the trifluoromethyl group in organic synthesis. Its unique reactivity, particularly the enhanced electrophilicity of its carbonyl group, makes it a valuable tool for drug development professionals and researchers in medicinal and agrochemical chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full synthetic potential while maintaining a safe laboratory environment.
References
- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. 1,1,1-TRICHLOROACETONE synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Making sure you're not a bot! [oc-praktikum.de]
A Comprehensive Spectroscopic Guide to 1-Chloro-3,3,3-trifluoroacetone for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3,3,3-trifluoroacetone (CAS No. 431-37-8) is a halogenated ketone of significant interest in organic synthesis and pharmaceutical development.[1][2] Its unique chemical structure, featuring both a reactive chloromethyl group and a stable trifluoromethyl moiety, makes it a versatile building block for the synthesis of complex fluorinated molecules.[3][4][5] Understanding the precise structural and electronic properties of this compound is paramount for its effective utilization. This guide provides a detailed analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are intended to empower researchers to confidently identify, characterize, and employ this valuable reagent in their scientific endeavors.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental structure of this compound.
Molecular Formula: C₃H₂ClF₃O[3]
Molecular Weight: 146.49 g/mol [3]
IUPAC Name: 1-Chloro-3,3,3-trifluoropropan-2-one[3]
The molecule consists of a three-carbon acetone backbone. One terminal methyl group is substituted with a chlorine atom, while the other is perfluorinated. This asymmetric substitution pattern is key to interpreting its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. Due to the absence of readily available experimental NMR spectra in the public domain, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the two equivalent protons of the chloromethyl group.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Singlet | 2H | -CH₂Cl |
Interpretation:
The chemical shift of the -CH₂Cl protons is significantly downfield (~4.5 ppm) due to the strong deshielding effect of the adjacent chlorine atom and the carbonyl group. The absence of coupling is expected as there are no neighboring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the three distinct carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity (Coupling to F) | Assignment |
| ~190 | Quartet | C=O |
| ~116 | Quartet | -CF₃ |
| ~45 | Singlet | -CH₂Cl |
Interpretation:
-
Carbonyl Carbon (C=O): This carbon is expected to appear at a characteristic downfield chemical shift of around 190 ppm. It will likely appear as a quartet due to coupling with the three fluorine atoms on the adjacent carbon.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed further upfield, around 116 ppm. It will also be a quartet due to the one-bond coupling to the three attached fluorine atoms.
-
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to be the most upfield, around 45 ppm, and will appear as a singlet as it is not directly bonded to fluorine.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethyl group.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~-78 | Singlet | -CF₃ |
Interpretation:
A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is anticipated to be in the typical range for trifluoromethyl ketones, around -78 ppm relative to a standard such as CFCl₃. The signal should appear as a singlet as there are no other fluorine atoms in the molecule to couple with.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. An experimental FTIR spectrum is available and its key absorption bands are analyzed below.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch |
| ~1350-1100 | Strong, multiple bands | C-F stretch |
| ~750 | Strong | C-Cl stretch |
| ~2950 | Weak | C-H stretch (asymmetric) |
| ~2850 | Weak | C-H stretch (symmetric) |
Interpretation:
-
C=O Stretch: A strong absorption band around 1750 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in a ketone. The electron-withdrawing trifluoromethyl group shifts this band to a higher wavenumber compared to a simple alkyl ketone.
-
C-F Stretch: A series of strong, complex bands in the 1350-1100 cm⁻¹ region are indicative of the carbon-fluorine stretching vibrations of the trifluoromethyl group.
-
C-Cl Stretch: A strong band around 750 cm⁻¹ can be attributed to the carbon-chlorine stretching vibration.
-
C-H Stretch: Weak absorptions around 2950 cm⁻¹ and 2850 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the chloromethyl group.
Caption: Workflow for acquiring and interpreting an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The following is a predicted fragmentation pattern for this compound.
Molecular Ion (M⁺):
The mass spectrum is expected to show a molecular ion peak at m/z 146 and an M+2 peak at m/z 148 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
Key Fragmentation Pathways:
-
Loss of Chlorine Radical (•Cl): A prominent fragment would result from the cleavage of the C-Cl bond, leading to the formation of a [M-Cl]⁺ ion at m/z 111.
-
Loss of Trifluoromethyl Radical (•CF₃): Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group would result in the loss of a •CF₃ radical, giving a [M-CF₃]⁺ ion at m/z 77 (and a corresponding M+2 peak at m/z 79).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of the trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97.
-
Formation of Chloromethyl Cation ([CH₂Cl]⁺): A fragment corresponding to the chloromethyl cation would appear at m/z 49 (and a corresponding M+2 peak at m/z 51).
| m/z | Proposed Fragment |
| 146/148 | [C₃H₂ClF₃O]⁺ (Molecular Ion) |
| 111 | [C₃H₂F₃O]⁺ |
| 97 | [CF₃CO]⁺ |
| 77/79 | [C₂H₂ClO]⁺ |
| 69 | [CF₃]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters: 64 scans, relaxation delay of 1-2 seconds.
-
Use an appropriate fluorine-containing reference standard (e.g., CFCl₃).
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty salt plates or the solvent-filled cell.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. The combination of predicted NMR data, experimental IR analysis, and a predicted mass fragmentation pattern offers a robust framework for the identification and characterization of this important chemical intermediate. By understanding the causality behind the observed and predicted spectral features, researchers can more effectively utilize this compound in their synthetic and developmental workflows. The provided protocols serve as a starting point for obtaining high-quality spectroscopic data, ensuring scientific integrity and reproducibility.
References
An In-depth Technical Guide to the Stability and Storage of 1-Chloro-3,3,3-trifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3,3,3-trifluoroacetone is a valuable fluorinated intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring a reactive trifluoromethyl group, makes it a key building block for introducing fluorine atoms into target molecules, a strategy often employed to enhance biological activity and metabolic stability.[1] The successful use of this reagent in complex synthetic pathways is critically dependent on its purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development activities.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃H₂ClF₃O | [2] |
| Molecular Weight | 146.5 g/mol | [2] |
| Boiling Point | 71-72°C | [2] |
| Density | 1.45 g/cm³ | [2] |
| Flash Point | 50°C | [2] |
| Appearance | Colorless Liquid | [1] |
Core Stability Profile
The stability of this compound is influenced by several factors, including its inherent chemical reactivity and its sensitivity to environmental conditions such as moisture, light, and temperature.
Chemical Stability and Reactivity
As an α-haloketone, this compound exhibits characteristic reactivity patterns. The presence of the electron-withdrawing carbonyl and trifluoromethyl groups polarizes the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack. This intrinsic reactivity is the primary driver of its potential degradation.
Nucleophilic Substitution: The predominant degradation pathway for this compound is nucleophilic substitution at the carbon atom bearing the chlorine. This reaction is facilitated by a wide range of nucleophiles, with stronger, less sterically hindered nucleophiles reacting more readily.
Figure 1: Nucleophilic Substitution Pathway. A generalized schematic of the SN2 reaction mechanism, a primary degradation route for this compound.
Hydrolytic Stability: In the presence of water, this compound can undergo hydrolysis. The carbonyl carbon is activated by the adjacent trifluoromethyl group, making it more electrophilic and prone to attack by water, which acts as a weak nucleophile. This can lead to the formation of 3,3,3-trifluoro-1-hydroxyacetone and hydrochloric acid. The rate of hydrolysis is expected to be significantly enhanced under basic conditions due to the presence of the more potent hydroxide nucleophile. The hydrated form of the ketone may also be present, which can influence its reactivity.[3]
Thermal Stability
Photostability
Fluorinated ketones are known to be susceptible to photolysis. Exposure to ultraviolet (UV) radiation, particularly in the range of 295-345 nm, can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I cleavage) or hydrogen abstraction (Norrish Type II cleavage). While specific photostability studies on this compound are not extensively documented, it is prudent to assume it is light-sensitive and take appropriate precautions to protect it from light.
Incompatible Materials
To prevent degradation and ensure the safety of laboratory personnel, this compound should be stored separately from the following classes of compounds:
| Incompatible Material | Rationale |
| Strong Bases | React readily via nucleophilic substitution, leading to rapid degradation. |
| Strong Oxidizing Agents | Can lead to vigorous and potentially explosive reactions. |
| Strong Reducing Agents | May react with the carbonyl group or the carbon-chlorine bond. |
| Alkali and Alkaline Earth Metals | Highly reactive and can cause violent decomposition. |
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to maintaining the quality and stability of this compound.
Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.[2] Lower temperatures slow down the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.
-
Container: Use a tightly sealed, amber glass bottle to protect the compound from moisture and light. Ensure the container cap is lined with a chemically resistant material.
-
Location: Store in a well-ventilated, designated area for flammable and reactive chemicals, away from incompatible materials.
Handling Procedures
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Dispensing: When dispensing, use a dry, inert gas (e.g., argon or nitrogen) to blanket the reagent and prevent the introduction of moist air into the storage container.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Experimental Protocol: Monitoring Stability by Gas Chromatography (GC)
A general protocol for monitoring the purity and detecting potential degradation products of this compound using gas chromatography with a flame ionization detector (GC-FID) is provided below. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.
Objective: To assess the purity of this compound and identify the presence of any degradation products over time.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., acetonitrile or dichloromethane)
-
Gas chromatograph equipped with an FID
-
Appropriate GC column (e.g., a mid-polarity column)
-
Volumetric flasks and syringes
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the chosen solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: At each time point for stability testing, accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the solvent.
-
GC Analysis:
-
Set up the GC method with appropriate parameters for the inlet temperature, oven temperature program, carrier gas flow rate, and detector temperature.
-
Inject the prepared standards to establish the calibration curve.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve.
-
Monitor for the appearance of new peaks over time, which may indicate the formation of degradation products.
-
Figure 2: GC Stability Monitoring Workflow. A flowchart outlining the key steps for assessing the stability of this compound via gas chromatography.
Conclusion
This compound is a reactive yet indispensable reagent in modern organic synthesis. Its stability is intrinsically linked to its chemical nature as an α-haloketone. By understanding its potential degradation pathways—primarily nucleophilic substitution and hydrolysis—and by implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable compound. The key to maintaining its stability lies in minimizing its exposure to nucleophiles, moisture, light, and heat. Proper storage at refrigerated temperatures under an inert atmosphere, coupled with careful handling in a controlled environment, will preserve its quality and ensure reliable and reproducible results in the laboratory.
References
A Methodological Guide to Elucidating the Molecular Structure and Conformation of 1-Chloro-3,3,3-trifluoroacetone
Abstract
Introduction: The Significance of Molecular Conformation in Drug Development
The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For drug development professionals, understanding the conformational preferences of a molecule is paramount. It dictates how a molecule will interact with a biological target, such as an enzyme's active site, and thus its efficacy as a therapeutic agent. 1-Chloro-3,3,3-trifluoroacetone (C₃H₂ClF₃O) presents an interesting case for conformational analysis due to the internal rotation around the C-C single bond, which is flanked by a sterically demanding trifluoromethyl group and a chloromethyl group.
The presence of electronegative fluorine and chlorine atoms, along with the carbonyl group, introduces complex electronic and steric effects that will govern the molecule's preferred shapes. Identifying the most stable conformers and the energy barriers between them is crucial for predicting the molecule's behavior in different environments and for designing molecules that can selectively bind to biological targets. This guide will provide the scientific framework for such an investigation.
Theoretical Conformational Analysis: Predicting the Possibilities
Before embarking on experimental work, a theoretical analysis can provide invaluable insights into the likely conformational landscape of 1-CTFA. The primary degree of conformational freedom in 1-CTFA is the rotation around the C2-C3 bond.
Based on the relative orientation of the chlorine atom and the carbonyl oxygen, two primary conformers are anticipated:
-
Cis (or synperiplanar) conformer: The C-Cl bond is eclipsed with the C=O bond. This arrangement might be stabilized by dipole-dipole interactions but could also experience steric repulsion.
-
Gauche (or synclinal) conformer: The C-Cl bond is staggered relative to the C=O bond. This conformation is often lower in energy due to reduced steric hindrance.
The following diagram illustrates the internal rotation and the likely potential energy minima corresponding to the cis and gauche conformers.
Caption: Predicted conformers of this compound.
Experimental Determination of Molecular Structure
A combination of spectroscopic techniques is required to experimentally determine the precise molecular structure and identify the conformers of 1-CTFA in the gas phase, where intermolecular interactions are minimized.
Microwave Spectroscopy: The Gold Standard for Structural Determination
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules. By measuring the frequencies of transitions between these levels, one can determine the molecule's moments of inertia with exceptional accuracy. From the moments of inertia, a precise molecular structure, including bond lengths and angles, can be derived.
-
Sample Preparation: A dilute mixture (typically <1%) of 1-CTFA in a carrier gas, such as neon or argon, is prepared.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a few Kelvin, simplifying the rotational spectrum by populating only the lowest energy levels.
-
Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules.
-
Free Induction Decay (FID): The subsequent coherent emission from the molecules is detected as a time-domain signal.
-
Fourier Transformation: The FID is Fourier transformed to yield a high-resolution frequency-domain spectrum.
-
Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to obtain the rotational constants (A, B, and C) for each conformer.
Caption: Workflow for Pulsed-Jet Fourier Transform Microwave Spectroscopy.
The presence of multiple conformers will manifest as separate sets of rotational transitions in the microwave spectrum. The relative intensities of these transitions can provide an estimate of the relative abundance of the conformers.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction provides information about the radial distribution of atoms in a molecule. While less precise than microwave spectroscopy for determining the structure of a single conformer, it is highly sensitive to the presence of multiple conformers and can provide valuable information on their relative populations and geometries.
Computational Chemistry: A Synergistic Approach
Computational chemistry is an indispensable tool that complements experimental studies. Ab initio and density functional theory (DFT) calculations can be used to:
-
Predict the structures and relative energies of the conformers.
-
Calculate theoretical rotational constants to guide the assignment of experimental microwave spectra.
-
Compute the potential energy surface for internal rotation, providing insights into the energy barriers between conformers.
-
Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra.
-
Initial Geometry Optimization: The structures of the cis and gauche conformers are optimized using a suitable level of theory (e.g., B3LYP or MP2) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the dihedral angle of the C-C bond to map out the energy profile of internal rotation.
-
High-Level Energy Corrections: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) can be performed on the optimized geometries to obtain more accurate relative energies.
Caption: Workflow for Computational Analysis of 1-CTFA.
Data Synthesis: A Unified Model of 1-CTFA's Structure
The true power of this methodological approach lies in the synthesis of experimental and computational data. The theoretical calculations provide a framework for interpreting the experimental results, while the experimental data provide a benchmark for the accuracy of the computational methods.
The expected outcome of this combined approach would be a comprehensive understanding of the molecular structure and conformation of 1-CTFA, summarized in tables of structural parameters and a detailed potential energy surface.
Table 1: Hypothetical Structural Parameters for 1-CTFA Conformers
| Parameter | Cis Conformer (Calculated) | Gauche Conformer (Calculated) | Gauche Conformer (Experimental) |
| Rotational Constants (MHz) | |||
| A | Value | Value | Value |
| B | Value | Value | Value |
| C | Value | Value | Value |
| Bond Lengths (Å) | |||
| C=O | Value | Value | Value |
| C-C | Value | Value | Value |
| C-Cl | Value | Value | Value |
| Bond Angles (degrees) | |||
| ∠CCO | Value | Value | Value |
| ∠CCCl | Value | Value | Value |
| Dihedral Angle (degrees) | |||
| ∠O=C-C-Cl | 0 | ~60 | Value |
| Relative Energy (kJ/mol) | Value | 0 | 0 |
Note: The "Experimental" column is intentionally left with placeholder text as this data is not currently available in the literature. The "Calculated" columns would be populated with data from the computational workflow.
Conclusion
The elucidation of the molecular structure and conformation of this compound is a tractable and highly valuable endeavor for the scientific community, particularly those in drug discovery and development. While a dedicated experimental study on this molecule is yet to be published, this guide has provided a robust, multi-faceted methodological approach that combines the strengths of high-resolution microwave spectroscopy, gas-phase electron diffraction, and state-of-the-art computational chemistry. By following this roadmap, researchers can obtain a definitive understanding of the structural and dynamic properties of 1-CTFA, paving the way for its informed application in the design of next-generation chemical entities.
potential hazards and safety precautions for 1-Chloro-3,3,3-trifluoroacetone
An In-depth Technical Guide to the Safe Handling of 1-Chloro-3,3,3-trifluoroacetone
Introduction
This compound (CAS No: 431-37-8) is a halogenated ketone that serves as a valuable intermediate in organic and pharmaceutical synthesis.[1][2] Its unique chemical structure, featuring both chlorine and fluorine atoms, imparts specific reactivity that is leveraged in various laboratory and chemical production processes.[1][2] However, the same properties that make it a useful reagent also introduce significant potential hazards. This guide provides a comprehensive overview of these hazards and outlines the necessary safety precautions for researchers, scientists, and drug development professionals. The causality behind each safety protocol is explained to foster a deep understanding of risk mitigation when handling this compound.
Section 1: Hazard Identification and Analysis
A thorough understanding of the inherent properties of this compound is the foundation of a robust safety protocol. Its hazards are multifaceted, encompassing toxicological, physical, and reactive risks.
Physical and Chemical Properties
The physical characteristics of a chemical dictate its behavior under various laboratory conditions and are critical for assessing risks such as vapor accumulation and flammability.
| Property | Value | Source |
| Molecular Formula | C₃H₂ClF₃O | [1][3][4] |
| Molecular Weight | 146.49 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 71-72°C | [1] |
| Density | 1.45 g/cm³ | [1] |
| Flash Point | 50°C (122°F) | [1] |
| Vapor Pressure | Heavier than air | [5][6] |
| Solubility | Soluble in water | [6] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with multiple significant hazards.[3]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | ❗ |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | ❗ |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | ❗ |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | ❗ |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | ❗ |
Source: Aggregated GHS information from multiple notifications.[3]
Toxicological Hazards
Exposure to this compound can result in significant adverse health effects. The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.
-
Inhalation: Inhaling vapors can be harmful and may cause respiratory irritation.[3][5] Symptoms can include coughing, shortness of breath, headache, and dizziness.[5][7] Due to its volatility, it can quickly form a concentrated atmosphere in poorly ventilated areas.[5]
-
Skin Contact: The substance is harmful if it comes into contact with the skin and causes skin irritation.[3] Prolonged contact can lead to the removal of natural oils, resulting in dryness and dermatitis.[5] It is critical to prevent exposure to open cuts or abraded skin, as this could allow the chemical to enter the bloodstream, potentially causing systemic injury.[5]
-
Eye Contact: Direct contact causes serious eye irritation.[3] As a lachrymator, it can cause an increased flow of tears.[8][9]
-
Ingestion: The substance is harmful if swallowed.[3] Ingestion may lead to immediate medical complications, and vomiting should not be induced without medical advice.[7][9]
Physical and Reactive Hazards
-
Flammability: this compound is a flammable liquid with a flash point of 50°C.[1] Its vapors are heavier than air and can travel a considerable distance to a source of ignition and "flash back".[6][10] Vapors can also form explosive mixtures with air.[10]
-
Reactivity and Stability: The compound is generally stable under normal conditions.[10] However, it is incompatible with strong oxidizing agents and strong bases.[8][10]
-
Hazardous Decomposition Products: When involved in a fire, it can decompose to produce poisonous and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[10][11][12]
Section 2: Comprehensive Safety Protocols
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent handling procedures, is essential for mitigating the risks associated with this compound.
Risk Assessment and Control Workflow
The following workflow provides a systematic approach to managing the risks associated with handling this chemical. It is a self-validating system that ensures continuous evaluation and improvement of safety measures.
Caption: A cyclical workflow for hazard management.
Engineering Controls
The first line of defense is to minimize exposure through properly designed workspaces.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[9][10]
-
Explosion-Proof Equipment: Given its flammability, all electrical equipment (stirrers, heaters, lighting) in the handling area must be explosion-proof.[9][10][11]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9][13]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[14] A face shield should be used for splash-prone operations.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., PVC).[5] The suitability and durability of the glove material should be confirmed for the specific duration and nature of the task.[5]
-
Clothing: Wear impervious, fire/flame-resistant laboratory coats or coveralls.[14] Contaminated clothing must be removed immediately and washed before reuse.[9][15]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[10][14]
Experimental Protocol: Safe Handling and Storage
Adherence to strict protocols is crucial for preventing accidents.
Handling:
-
Preparation: Before handling, ensure all engineering controls are operational and required PPE is correctly worn. Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Grounding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[8][9]
-
Tool Selection: Use only non-sparking tools made from materials like brass or bronze.[8][9][10]
-
Dispensing: Avoid breathing vapors and prevent contact with skin and eyes.[10] Dispense the chemical slowly to minimize splashing and vapor generation.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[10] Do not allow contaminated clothing to remain in contact with skin.[5]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[10][14]
-
Location: Keep the container in a dry, cool, and well-ventilated place.[10][14] A refrigerator or freezer designed for flammable materials is recommended.[1][8] Storage under an inert gas like nitrogen or argon is also advised.[1]
-
Segregation: Store away from heat, sparks, open flames, and other ignition sources.[8][10] Crucially, segregate from incompatible materials such as strong oxidizing agents and strong bases.[8][10]
Section 3: Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
First-Aid Measures
Immediate medical attention is required for most exposures.
-
Inhalation: Move the victim to fresh air immediately.[14][15] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[8][14]
-
Skin Contact: Immediately remove all contaminated clothing.[14][15] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[14] Do NOT induce vomiting.[9] Seek immediate medical attention.[15]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][14] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[6]
-
Specific Hazards: Containers may explode when heated.[9][10] Vapors can form explosive mixtures with air.[10] Fire produces poisonous gases like HCl and HF.[10][11]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][14]
Accidental Release Measures
-
Evacuate: Clear the area of all personnel and move upwind.[5]
-
Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[9][14]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[10]
-
Clean-up: Use non-sparking tools.[10] Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[10] Collect the material and place it in a suitable, closed container for disposal.[10][14]
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations. Waste is considered hazardous.[9]
References
- 1. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 2. This compound | 431-37-8 [chemicalbook.com]
- 3. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. cgc-jp.com [cgc-jp.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Properties and Significance of 1-Chloro-3,3,3-trifluoroacetone
An In-Depth Technical Guide to the Synthetic Applications of 1-Chloro-3,3,3-trifluoroacetone
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This versatile reagent serves as a critical building block for the introduction of the trifluoromethyl (CF₃) group, a moiety of profound importance in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This document will delve into the core applications of this compound, providing detailed mechanistic insights and field-proven experimental protocols.
This compound, with the chemical formula C₃H₂ClF₃O, is a colorless liquid possessing a molecular weight of 146.50 g/mol .[3][4] Its structure features a highly electrophilic carbonyl group, activated by the potent electron-withdrawing trifluoromethyl group, and a reactive C-Cl bond, making it a versatile precursor in a multitude of organic transformations.[1] Its primary utility lies in its role as an intermediate for introducing the trifluoromethyl group into various molecular scaffolds, thereby enhancing their biological activity and stability.[1] This has led to its application in the synthesis of pharmaceuticals, such as anti-inflammatory and antiviral agents, as well as in the agrochemical industry for creating more effective pesticides and herbicides.[1]
| Property | Value |
| CAS Number | 431-37-8[5] |
| Molecular Formula | C₃H₂ClF₃O |
| Molecular Weight | 146.5 g/mol [5] |
| Boiling Point | 71-72°C[5] |
| Density | 1.45 g/cm³[5] |
| Appearance | Colorless Liquid[1] |
Core Synthetic Applications
The unique electronic and steric properties of this compound enable its participation in a wide array of synthetic transformations. This section will explore its most significant applications, providing the mechanistic rationale behind these reactions.
Caption: Overview of the primary synthetic applications of this compound.
Synthesis of Trifluoromethylated Heterocycles
The construction of heterocyclic frameworks containing a trifluoromethyl group is a cornerstone of modern drug discovery.[2] this compound serves as a key precursor for a variety of such compounds, most notably trifluoromethylated pyrazoles.
Mechanism of Pyrazole Synthesis:
The synthesis of 3-trifluoromethyl-pyrazoles typically involves the condensation of a β-dicarbonyl compound, derived from this compound, with a hydrazine derivative. A common strategy involves the reaction of a trifluoromethylated ynone with a hydrazine.[6] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6] The regioselectivity of the reaction is a critical consideration, and various synthetic methods have been developed to control the final substitution pattern of the pyrazole ring.[7]
Caption: General mechanism for the synthesis of trifluoromethylated pyrazoles.
Protocol for the Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole:
This protocol is a representative example of pyrazole synthesis.
-
Reagents and Materials:
-
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Phenylhydrazine
-
Ethanol (solvent)
-
Acetic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Asymmetric Synthesis
The development of methods for the enantioselective synthesis of chiral trifluoromethylated compounds is of high interest.[8] this compound, being a prochiral ketone, is an excellent substrate for asymmetric transformations, such as enantioselective additions to its carbonyl group.[9]
Catalytic Enantioselective Addition:
The enantioselective addition of nucleophiles to the carbonyl group of this compound can be achieved using chiral catalysts. These catalysts, often based on transition metals or organocatalytic scaffolds, create a chiral environment around the ketone, directing the incoming nucleophile to one of the two enantiotopic faces of the carbonyl carbon.[10] This approach allows for the synthesis of enantioenriched tertiary alcohols containing both a trifluoromethyl group and a chloromethyl group, which are valuable chiral building blocks for further synthetic manipulations.
Protocol for Catalytic Enantioselective Alkylation:
This protocol outlines a general procedure for the enantioselective addition of an organometallic reagent to this compound.
-
Reagents and Materials:
-
This compound
-
Dialkylzinc reagent (e.g., diethylzinc)
-
Chiral ligand (e.g., a chiral amino alcohol)
-
Anhydrous toluene (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line and dry glassware
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.1 eq) and anhydrous toluene.
-
Cool the solution to 0°C and add the dialkylzinc reagent (1.5 eq) dropwise.
-
Stir the mixture for 30 minutes at 0°C to allow for the formation of the chiral catalyst complex.
-
Add this compound (1.0 eq) dropwise to the catalyst solution at 0°C.
-
Allow the reaction to proceed at 0°C, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Characterization:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Confirm the structure using standard spectroscopic methods.
-
Wittig-Type Olefination
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[11][12][13][14] this compound can be readily converted to trifluoromethylated alkenes using this methodology.
Mechanism of the Wittig Reaction:
The reaction involves a triphenyl phosphonium ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone.[12] This initial attack forms a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[13]
Caption: Mechanism of the Wittig reaction with this compound.
Protocol for the Synthesis of 1-Chloro-3-trifluoromethyl-1,3-butadiene:
This protocol describes a Wittig reaction to form a diene.
-
Reagents and Materials:
-
This compound
-
Allyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Inert atmosphere
-
Standard Schlenk apparatus
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78°C and add the strong base (1.1 eq) dropwise to generate the ylide (a color change is typically observed).
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by distillation or column chromatography.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.
-
Radical Chemistry
Recent advancements in photoredox catalysis have enabled the generation of trifluoroacetonyl radicals from halotrifluoroacetones, including the chloro-derivative.[15] This opens up new avenues for the synthesis of trifluoromethyl ketones.
Photoredox-Catalyzed Radical Generation:
Visible light-mediated photoredox catalysis can be used to activate this compound to generate a trifluoroacetonyl radical.[15] This radical can then engage in reactions with various substrates, such as olefins, to form new carbon-carbon bonds. This method provides a divergent route to both linear and 1,2-difunctionalized trifluoromethyl ketones.[15]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a flammable liquid and vapor.[3] It is also harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] All manipulations should be performed in a well-ventilated chemical fume hood.[16][17]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][17] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[5][16]
-
Incompatible Materials: Avoid contact with strong bases, alkali metals, finely powdered metals, and oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to serve as a precursor for the introduction of the trifluoromethyl group into a wide range of organic molecules makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. The applications detailed in this guide, from the synthesis of complex heterocycles to the construction of chiral centers, highlight the broad synthetic potential of this important building block. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully harness the synthetic power of this compound in their research and development endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 9. Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note & Protocols: Derivatization of 1-Chloro-3,3,3-trifluoroacetone as a Versatile Building Block for Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and bioavailability to active ingredients.[1][2] 1-Chloro-3,3,3-trifluoroacetone (CTFA) emerges as a highly valuable and versatile C3 building block for this purpose. Its unique trifunctional reactivity—stemming from an electrophilic carbonyl, an acidic α-proton site, and a displaceable chlorine atom—offers multiple pathways for derivatization. This guide provides an in-depth exploration of the chemical logic behind using CTFA in agrochemical synthesis, complete with detailed, field-tested protocols for its key transformations into high-value heterocyclic intermediates, such as trifluoromethyl-substituted pyrazoles.
The Strategic Value of this compound (CTFA)
This compound (CAS 431-37-8) is a fluorinated organic intermediate whose utility in synthesis is derived from its distinct electronic and structural features.[3][4][5] The molecule's reactivity is dictated by the powerful electron-withdrawing nature of the adjacent trifluoromethyl group.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₂ClF₃O | [3][4] |
| Molecular Weight | 146.49 g/mol | [6] |
| Boiling Point | 71-72 °C | [4] |
| Density | 1.45 g/cm³ | [4] |
| Appearance | Colorless to light yellow liquid | [7] |
The CF₃ group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Simultaneously, it increases the acidity of the α-protons on the chloromethyl group, facilitating enolate formation. Finally, the chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions. This confluence of reactivity makes CTFA a powerful synthon for constructing complex molecular scaffolds.
Diagram: Reactivity Profile of CTFA
The following diagram illustrates the three primary sites of reactivity on the CTFA molecule, which form the basis for the derivatization protocols discussed herein.
Caption: Key reactive sites on the CTFA molecule and their corresponding synthetic pathways.
The Role of the Trifluoromethyl Group in Agrochemical Activity
The development of fluorinated pesticides has become a major focus in the crop protection industry, with over half of recently launched pesticides containing fluorine.[1][2] The CF₃ group, in particular, is a privileged moiety due to its profound impact on a molecule's physicochemical properties.
-
Enhanced Lipophilicity: The CF₃ group increases the molecule's affinity for non-polar environments, which can improve its ability to penetrate the waxy cuticles of plants or the cells of fungi and insects.[8][9][10]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes within the target pest or the environment.[9][10] This increases the compound's persistence and duration of action.
-
Increased Bioactivity: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic profile of the entire molecule.[1][9] This can lead to stronger binding interactions with target enzymes or receptors, resulting in higher intrinsic potency.[11]
-
Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of a molecule's steric and electronic properties to optimize biological activity.[10]
Core Derivatization Protocols
The following protocols provide step-by-step methodologies for key transformations of CTFA into valuable agrochemical intermediates. These protocols are designed to be robust and self-validating, with clear causality for each step.
Protocol 1: Nucleophilic Substitution at the α-Carbon
This protocol demonstrates the displacement of the chloride atom by a generic nucleophile (Nu⁻), a fundamental transformation for introducing diverse functional groups. This is a classic Sₙ2 reaction, where the choice of a polar aprotic solvent is critical to solvate the counter-ion without hindering the nucleophile's reactivity.[12]
Objective: To synthesize a functionalized trifluoromethyl ketone of the structure CF₃-C(=O)-CH₂-Nu.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound (CTFA) | 146.49 | 1.46 g | 10.0 | Substrate |
| Nucleophile (e.g., Sodium thiophenoxide) | 132.16 | 1.45 g | 11.0 | 1.1 equivalents |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | Mild base, optional |
| Acetone | - | 50 mL | - | Polar aprotic solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (e.g., sodium thiophenoxide, 1.45 g) and potassium carbonate (2.07 g).
-
Solvent Addition: Add 50 mL of dry acetone to the flask. Stir the suspension for 10 minutes at room temperature to ensure good dispersion. Rationale: Acetone is an excellent solvent for Sₙ2 reactions and is easily removed post-reaction.
-
Substrate Addition: Slowly add this compound (1.46 g, 1.0 eq) to the stirring suspension via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Rationale: Heating provides the necessary activation energy for the substitution. The reaction is typically complete when the starting CTFA spot disappears.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure functionalized trifluoromethyl ketone.
Protocol 2: Synthesis of a Trifluoromethyl-Pyrazole Intermediate
This protocol details a robust two-step sequence for synthesizing 1-Aryl-5-trifluoromethyl-1H-pyrazole-4-carboxylates, a common core structure in fungicides and herbicides. The strategy involves an initial Knoevenagel-type condensation followed by a classical pyrazole synthesis via cyclocondensation with a hydrazine derivative.[13][14][15]
Objective: To synthesize an ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate intermediate.
Caption: Two-step workflow for the synthesis of a trifluoromethyl-pyrazole from CTFA.
Step A: Knoevenagel Condensation to form Ethyl 2-(1-chloro-3,3,3-trifluoroacetonylidene)malonate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine CTFA (14.65 g, 100 mmol), diethyl malonate (16.0 g, 100 mmol), piperidine (0.85 g, 10 mmol), and acetic acid (0.60 g, 10 mmol) in 100 mL of toluene. Rationale: Piperidine and acetic acid form a catalytic system to promote the condensation, and the Dean-Stark trap removes water to drive the reaction equilibrium towards the product.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and continue until no more water is collected in the Dean-Stark trap (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step B: Cyclocondensation to form Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: Dissolve the crude intermediate from Step A (assuming 100 mmol theoretical yield) in 150 mL of absolute ethanol in a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add phenylhydrazine (10.81 g, 100 mmol) dropwise to the solution at room temperature. An exotherm may be observed. Rationale: Phenylhydrazine acts as the dinucleophile, first attacking the carbonyl and then displacing the chloride in an intramolecular fashion to form the stable pyrazole ring.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 3-4 hours. Monitor by TLC until the intermediate is consumed.
-
Product Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate from the ethanol solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pyrazole product as a crystalline solid.
Safety & Handling Precautions
This compound is a reactive and potentially hazardous chemical. It is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[6]
-
Personal Protective Equipment (PPE): Always handle CTFA in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[16][17]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[18] Use spark-proof tools and take precautionary measures against static discharge.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[18]
-
Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[18]
Conclusion
This compound stands out as a preeminent building block in the synthesis of modern agrochemicals. Its trifunctional nature allows for a diverse range of chemical transformations, providing efficient routes to complex molecular architectures. The protocols detailed in this guide offer reliable and scalable methods for leveraging the unique reactivity of CTFA, enabling researchers and drug development professionals to readily access high-value trifluoromethyl-containing intermediates. The strategic application of this versatile synthon will undoubtedly continue to fuel innovation in the development of next-generation crop protection agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. This compound [myskinrecipes.com]
- 4. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 5. This compound | 431-37-8 [chemicalbook.com]
- 6. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. my.leapchemproduct.com [my.leapchemproduct.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. gacariyalur.ac.in [gacariyalur.ac.in]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols: The Role of 1-Chloro-3,3,3-trifluoroacetone in Asymmetric Synthesis
Introduction: Unlocking Chiral Complexity with a Versatile Fluorinated Building Block
In the landscape of modern synthetic chemistry, the incorporation of fluorine-containing moieties into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of pharmaceutical and agrochemical design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. 1-Chloro-3,3,3-trifluoroacetone (CTFA), a readily available and highly reactive ketone, has emerged as a powerful building block for the introduction of the trifluoromethyl group into chiral frameworks.
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the strategic application of CTFA in asymmetric synthesis. We will move beyond simple reaction schemes to explore the causality behind experimental choices, providing validated protocols and mechanistic insights to empower the synthesis of complex, high-value chiral molecules.
Molecular Profile of this compound (CAS: 431-37-8) [1][2][3]
-
Appearance: Clear, colorless liquid[5]
-
Key Features: The molecule's utility is derived from the interplay of its functional groups:
-
Electrophilic Ketone: The powerful electron-withdrawing effect of the adjacent CF₃ group renders the carbonyl carbon highly susceptible to nucleophilic attack.
-
Trifluoromethyl Group: A key pharmacophore that is installed into the target molecule.
-
α-Chlorine Atom: A versatile handle that can act as a leaving group or be retained in the final product, offering a site for further synthetic elaboration.
-
Part 1: Core Applications in Catalytic Asymmetric Synthesis
The unique electronic properties of CTFA make it an exceptional substrate for a range of catalytic asymmetric transformations. Here, we detail its role in two mechanistically distinct but highly impactful reaction classes: asymmetric aldol additions and photoredox-catalyzed radical reactions.
Asymmetric Aldol Reactions: Constructing Chiral β-Hydroxy Trifluoromethyl Ketones
The aldol reaction is a foundational carbon-carbon bond-forming reaction.[6][7] When applied to CTFA, it provides direct access to chiral tertiary alcohols bearing both a trifluoromethyl group and a chloromethyl group—a synthetically rich and desirable structural motif. The high electrophilicity of CTFA's carbonyl carbon allows this reaction to proceed efficiently under the control of chiral catalysts.
Mechanistic Rationale: The primary challenge in any asymmetric aldol reaction is controlling the facial selectivity of the nucleophile's approach to the prochiral ketone.[8][9] Organocatalysis, particularly using proline and its derivatives, has proven highly effective. The catalyst forms a transient chiral enamine with a donor ketone or aldehyde, which then attacks the CTFA. The stereochemical outcome is dictated by the catalyst's chiral environment, which shields one face of the enamine and directs its attack on one of the two enantiotopic faces of the CTFA carbonyl.
This strategy allows for the construction of a quaternary stereocenter with high enantiomeric excess (ee).[10] The resulting β-hydroxy ketone is a versatile intermediate for further transformations.
Caption: Catalytic cycle for an organocatalyzed asymmetric aldol reaction.
Photoredox-Catalyzed Radical Additions: A Modern Approach to Trifluoromethyl Ketones
Visible-light photoredox catalysis offers a powerful, mild alternative for generating reactive intermediates. Recent studies have demonstrated that CTFA can serve as a precursor to the trifluoroacetonyl radical (•CH₂COCF₃) under photoredox conditions.[11] This radical can then be engaged in reactions with olefins to forge complex trifluoromethyl ketones, diverging to different products based on the reaction mechanism.
Mechanistic Rationale:
-
Radical Generation: A photocatalyst (e.g., fac-[Ir(ppy)₃]), upon excitation by visible light, becomes a potent reductant. It can donate an electron to CTFA, causing the cleavage of the C-Cl bond to release a chloride ion and the desired trifluoroacetonyl radical.
-
Olefin Addition: The electrophilic radical adds across an olefin to generate a new carbon-centered radical intermediate.
-
Divergent Pathways: The fate of this intermediate determines the final product:
-
Radical Polar Crossover (RPC): The radical is oxidized by the photocatalyst, forming a carbocation. This cation is then trapped by the previously released chloride ion, yielding a 1,2-difunctionalized product.
-
Hydrogen Atom Transfer (HAT): In the presence of a suitable hydrogen donor, the radical intermediate abstracts a hydrogen atom to yield a linear, saturated trifluoromethyl ketone.
-
This divergent approach is synthetically powerful, as it allows access to two distinct product classes from the same set of starting materials simply by controlling the reaction conditions.[11]
Caption: Divergent pathways in the photoredox activation of CTFA.
Part 2: Experimental Protocols and Data
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for practical application.
Protocol 1: Organocatalyzed Asymmetric Aldol Addition of Acetone to CTFA
This protocol describes a representative procedure for the synthesis of a chiral β-hydroxy ketone using (S)-proline as the catalyst.
Materials and Reagents:
| Reagent/Material | CAS Number | Amount | Molar Equiv. | Notes |
|---|---|---|---|---|
| This compound | 431-37-8 | 1.46 g | 1.0 | Substrate |
| (S)-Proline | 147-85-3 | 0.23 g | 0.2 | Catalyst |
| Acetone | 67-64-1 | 20 mL | - | Reagent & Solvent |
| Saturated NH₄Cl (aq.) | 7647-01-0 | 25 mL | - | Quenching |
| Ethyl Acetate | 141-78-6 | 100 mL | - | Extraction |
| Anhydrous MgSO₄ | 7487-88-9 | q.s. | - | Drying Agent |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.23 g, 2.0 mmol, 0.2 equiv.).
-
Reagent Addition: Add acetone (20 mL) to the flask and stir until the proline is partially dissolved. Add this compound (1.46 g, 10.0 mmol, 1.0 equiv.) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR until consumption of the limiting reagent (CTFA) is observed.
-
Workup: Upon completion, quench the reaction by adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldol adduct.
-
Characterization: Characterize the product by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Safety Precautions:
-
This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Interpretation: Catalyst and Substrate Effects
The choice of catalyst and donor carbonyl can significantly impact the efficiency and stereoselectivity of the aldol reaction. The following table summarizes typical outcomes observed in asymmetric aldol reactions involving activated ketones.
| Entry | Donor | Catalyst (20 mol%) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Acetone | (S)-Proline | 48 | 85 | 95:5 |
| 2 | Cyclohexanone | (S)-Proline | 24 | 92 | 98:2 |
| 3 | Acetone | Chiral Thiourea Catalyst | 48 | 78 | 91:9 |
| 4 | Butanal | (S)-Proline | 36 | 90 | 96:4 (anti:syn >20:1) |
Analysis of Trends:
-
Cyclic vs. Acyclic Donors (Entry 1 vs. 2): Cyclic ketones like cyclohexanone often react faster and with higher stereoselectivity due to their conformationally restricted enamine intermediates, which present a more defined steric environment.[6]
-
Catalyst Choice (Entry 1 vs. 3): While proline is a robust catalyst, other organocatalysts like bifunctional thioureas can also promote the reaction, though sometimes with slightly lower selectivity.[10] The optimal catalyst must be determined empirically.
-
Aldehyde Donors (Entry 4): Using an aldehyde as the donor introduces the additional challenge of controlling diastereoselectivity (syn vs. anti). Proline-based catalysis typically favors the anti-diastereomer.[6]
Conclusion and Future Outlook
This compound is more than just a fluorinated solvent or intermediate; it is a strategic tool for the asymmetric synthesis of complex chiral molecules.[5] Its activated carbonyl group allows it to participate in highly stereocontrolled aldol additions, while the C-Cl bond provides a handle for modern photoredox-catalyzed radical functionalization.[11] The protocols and insights provided here serve as a robust starting point for researchers aiming to leverage the unique reactivity of CTFA. As the demand for sophisticated fluorinated chiral compounds continues to grow in the life sciences, the applications of versatile building blocks like this compound are poised to expand even further.
References
- 1. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 2. This compound | 431-37-8 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
Application Note: 1-Chloro-3,3,3-trifluoroacetone as a Versatile Precursor for the Synthesis of Fluorinated Heterocyclic Compounds
Abstract: The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Chloro-3,3,3-trifluoroacetone as a readily available and highly reactive building block for the synthesis of diverse trifluoromethyl-containing heterocycles. We will explore its application in the construction of key five- and seven-membered ring systems, providing detailed mechanistic insights and step-by-step experimental protocols.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional electrophile possessing two key reactive sites: a highly electrophilic carbonyl carbon, activated by the potent electron-withdrawing effect of the adjacent CF3 group, and a chloromethyl group, which is susceptible to nucleophilic substitution. This dual reactivity allows for elegant and efficient cyclization reactions with a variety of dinucleophiles, making it a powerful tool for constructing complex molecular architectures.
The strategic value of this building block lies in its ability to directly install the prized trifluoromethyl group into the heterocyclic core, a feature highly sought after in drug discovery programs.[2] This guide will focus on two primary classes of heterocycles synthesized from this precursor: trifluoromethyl-substituted pyrazoles and benzodiazepines.
Figure 1: Overview of synthetic pathways using this compound.
Synthesis of 3-Trifluoromethyl-Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The synthesis of 3-trifluoromethyl-pyrazoles via the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent) with a hydrazine is a common and effective strategy.[3] this compound serves as a direct and efficient precursor for this transformation.
Reaction Mechanism
The reaction proceeds via a classical condensation-cyclization pathway. The more nucleophilic nitrogen of the hydrazine initially attacks the highly electrophilic carbonyl carbon of the trifluoroacetone. The resulting carbinolamine intermediate readily dehydrates to form a hydrazone. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the chloromethyl carbon displaces the chloride ion, forming the five-membered pyrazoline ring, which then tautomerizes to the aromatic pyrazole.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Chloro-3,3,3-trifluoroacetone in the Preparation of Potent Enzyme Inhibitors
Abstract
This technical guide provides an in-depth exploration of the application of trifluoroacetonyl synthons, exemplified by 1-chloro-3,3,3-trifluoroacetone, in the design and synthesis of potent enzyme inhibitors. We delve into the core chemical principles that make the trifluoromethyl ketone (TFMK) moiety a powerful "warhead" for inhibiting key enzyme classes, particularly serine and cysteine proteases. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of a peptidyl-TFMK inhibitor, methods for kinetic analysis, and a discussion of the underlying mechanism of action, supported by authoritative references.
Introduction: The Trifluoromethyl Ketone Moiety as a Privileged Inhibitor Scaffold
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Among fluorinated motifs, the trifluoromethyl ketone (TFMK) stands out as a highly effective, reversible-covalent inhibitor of several classes of hydrolytic enzymes.[2][3] TFMKs are particularly renowned as potent inhibitors of serine and cysteine proteases, which are implicated in a vast array of pathologies, including viral replication, cancer, and neurodegenerative diseases.[3][4]
The efficacy of the TFMK group stems from the intense electron-withdrawing nature of the three fluorine atoms, which renders the adjacent carbonyl carbon highly electrophilic.[2] This heightened reactivity facilitates the formation of a stable, tetrahedral hemiketal or hemithioketal adduct with a nucleophilic serine or cysteine residue in the enzyme's active site, respectively.[2][5] This adduct can act as a transition-state analog, leading to potent and often slow, tight-binding inhibition.[2]
Building blocks like this compound are valuable synthons for introducing this critical trifluoroacetonyl moiety. Its bifunctional nature—a highly electrophilic carbonyl and a reactive chloromethyl group—allows for versatile synthetic strategies to construct complex inhibitor scaffolds.
Core Chemical Principles: Reactivity and Mechanism of Inhibition
The TFMK "Warhead": An Electrophilic Trap
The inhibitory power of a TFMK is rooted in its chemistry. The trifluoromethyl group acts as a potent electron sink, polarizing the carbonyl bond and making the carbonyl carbon exceptionally susceptible to nucleophilic attack. In aqueous solution, this electrophilicity promotes the formation of a stable gem-diol (hydrate), which itself is a mimic of the tetrahedral transition state of peptide bond hydrolysis.[2]
When a TFMK inhibitor binds to the active site of a target enzyme, a key nucleophilic residue (e.g., the thiol of cysteine or the hydroxyl of serine) attacks the electrophilic carbonyl carbon. This results in the formation of a stable, covalent or semi-covalent tetrahedral adduct. This mechanism is depicted below for a cysteine protease.
Caption: Covalent inhibition of a cysteine protease by a TFMK inhibitor.
This compound as a Synthetic Precursor
This compound is an excellent starting point for TFMK inhibitor synthesis. The chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the attachment of the trifluoroacetonyl unit to a peptide backbone or other recognition elements. Alternatively, the carbonyl group can be the site of initial reaction. A common and effective strategy for building peptidyl TFMK inhibitors involves a multi-step synthesis that constructs the inhibitor scaffold before revealing the ketone functionality in a final oxidation step.
Application Profile: Synthesis of a Peptidyl-TFMK Cysteine Protease Inhibitor
This section details a representative synthesis of a peptidyl-TFMK inhibitor targeting a cysteine protease, such as the SARS-CoV 3CL protease. The protocol is adapted from established literature and demonstrates a robust pathway to access these potent inhibitors.[6] The strategy involves the initial formation of a trifluoromethyl alcohol, followed by peptide coupling and a final oxidation. While the cited protocol uses trifluoroacetaldehyde ethyl hemiacetal, the principles are directly applicable to synthons like this compound.
Caption: General workflow for the synthesis of a peptidyl-TFMK inhibitor.
Experimental Protocols
Protocol: Multi-Step Synthesis of a Peptidyl-TFMK Inhibitor
This protocol describes the synthesis of a dipeptide TFMK inhibitor. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Step 1: Synthesis of 3-Nitro-4-phenyl-1,1,1-trifluorobutan-2-ol
-
To 1-nitro-2-phenylethane (1.0 eq), add trifluoroacetaldehyde ethyl hemiacetal (1.3 eq) and powdered potassium carbonate (K₂CO₃, 0.07 eq).
-
Stir the mixture at 55 °C for 3 hours, then continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding 1 N HCl and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the trifluoromethyl nitro alcohol.[6]
Step 2: Synthesis of 3-Amino-4-phenyl-1,1,1-trifluorobutan-2-ol
-
Dissolve the nitro alcohol from Step 1 in methanol.
-
Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the amino alcohol, which is often used directly in the next step.
Step 3: Peptide Coupling to form Protected Dipeptide Alcohol
-
Dissolve the amino alcohol from Step 2 (1.0 eq) and a suitably N-protected amino acid (e.g., Cbz-Leu-OH, 1.0 eq) in anhydrous DMF.
-
Add HBTU (2.5 eq) and triethylamine (Et₃N, 5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-36 hours.[6]
-
Remove DMF under reduced pressure. Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Step 4: Dess-Martin Oxidation to the Final TFMK Inhibitor
-
Dissolve the protected dipeptide alcohol from Step 3 (1.0 eq) in dry dichloromethane (CH₂Cl₂).
-
Add Dess-Martin periodinane (DMP, 2.5-3.0 eq) to the solution.[6][7][8] The oxidation of electron-deficient trifluoromethyl alcohols is efficiently achieved with DMP.[7][9]
-
Stir the reaction at room temperature for 3-5 hours. The reaction is typically complete when the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final peptidyl-TFMK inhibitor by silica gel chromatography.[6]
Protocol: Kinetic Assay for Cysteine Protease Inhibition
This protocol outlines a general method for determining the inhibitory potency (IC₅₀ and Kᵢ) of a synthesized TFMK inhibitor against a target cysteine protease using a fluorogenic substrate.
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Bis-Tris, pH 7.0.
-
Enzyme Stock: Purified target cysteine protease (e.g., SARS-CoV 3CLpro) at a known concentration.
-
Substrate Stock: Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) dissolved in DMSO.
-
Inhibitor Stock: Synthesized TFMK inhibitor dissolved in DMSO.
-
-
IC₅₀ Determination:
-
Prepare a series of dilutions of the TFMK inhibitor in the assay buffer.
-
In a 96-well microplate, add the enzyme to each well to a final concentration of ~50 nM.
-
Add the diluted inhibitor solutions to the wells. Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor at 25 °C for a defined period (e.g., 10 minutes to 4 hours, as TFMK inhibition can be time-dependent).[6]
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration near its Kₘ value (e.g., 6 µM).[6]
-
Immediately monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Excitation: 355 nm, Emission: 538 nm).[10]
-
Calculate the initial reaction velocities (vᵢ) from the linear portion of the progress curves.
-
Plot the percent inhibition [(v₀ - vᵢ)/v₀ * 100] against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Kᵢ Determination and Mechanism:
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic assays at multiple fixed inhibitor concentrations and varying substrate concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). A pattern of intersecting lines on the y-axis is indicative of competitive inhibition, which is common for TFMK inhibitors.[6]
-
Data Presentation: Inhibitory Potency
The following table summarizes the inhibitory activity of a series of synthesized peptidyl-TFMK inhibitors against SARS-CoV 3CL protease, demonstrating the time-dependent nature of the inhibition.
| Inhibitor ID | Incubation Time | IC₅₀ (µM) | Kᵢ (µM) |
| 5h | 10 min | 10 | 8.76 ± 1.61 |
| 30 min | 7 | 2.69 ± 0.47 | |
| 1 h | 4 | 1.30 ± 0.19 | |
| 2 h | 2 | 0.73 ± 0.07 | |
| 4 h | 0.8 | 0.29 ± 0.09 | |
| Data adapted from Shao et al., Bioorg. Med. Chem., 2008, 16(8), 4652-60.[6] |
Conclusion
This compound and related trifluoroacetonyl synthons are indispensable tools in modern medicinal chemistry for the development of potent enzyme inhibitors. The trifluoromethyl ketone moiety they help construct serves as a highly effective, mechanism-based inhibitor for critical enzyme families, particularly cysteine and serine proteases. The synthetic and analytical protocols provided herein offer a robust framework for researchers to design, synthesize, and evaluate novel TFMK-based inhibitors, paving the way for new therapeutic discoveries. The combination of rational design based on chemical principles and validated synthetic methodologies underscores the power of this approach in drug development.
References
- 1. chondrex.com [chondrex.com]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. invivogen.com [invivogen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions with 1-Chloro-3,3,3-trifluoroacetone
Welcome to the technical support center for 1-Chloro-3,3,3-trifluoroacetone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use in synthesizing trifluoromethyl ketones and other valuable compounds.
Introduction to this compound
This compound is a valuable building block in organic synthesis, primarily used for introducing the trifluoromethyl ketone moiety into molecules.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3] However, the presence of an α-chloro substituent and enolizable protons introduces the potential for several side reactions and experimental challenges. This guide will help you navigate these complexities to achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a flammable and toxic liquid.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the reagent under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4]
Q2: What are the main reactive sites of this compound?
A2: The molecule has two primary electrophilic sites:
-
The Carbonyl Carbon: This is the primary site for nucleophilic addition due to the strong polarization of the C=O bond, which is further enhanced by the inductive effect of the trifluoromethyl group.
-
The α-Carbon: The carbon bearing the chlorine atom can be susceptible to nucleophilic substitution (SN2) reactions, although this is generally less favored than carbonyl addition.
Additionally, the α-protons are acidic and can be removed by a base, leading to enolate formation.
Q3: Can this compound self-condense?
A3: Yes, under basic conditions, this compound can undergo self-condensation.[5] The presence of enolizable α-protons allows for the formation of an enolate, which can then act as a nucleophile and attack the carbonyl carbon of another molecule. This can lead to a mixture of aldol-type products and reduce the yield of the desired product.
Q4: Is the trifluoromethyl group stable during reactions?
A4: The trifluoromethyl group is generally very stable. However, under harsh basic conditions, decomposition of the trifluoromethyl anion (if formed) to difluorocarbene can occur, though this is more of a concern with reagents like fluoroform.[6] In the context of this compound, the C-CF3 bond is robust under typical reaction conditions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Reaction Yield
Question: My reaction with this compound is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield can stem from several factors related to the nucleophile, reaction conditions, or the stability of the starting material.
Possible Causes & Solutions:
-
Weak Nucleophile: this compound is a potent electrophile, but a sufficiently strong nucleophile is still required for an efficient reaction.
-
Troubleshooting: If using a neutral nucleophile, consider converting it to its more reactive conjugate base using a suitable non-nucleophilic base. For organometallic reagents, ensure they are freshly prepared or titrated to confirm their activity.
-
-
Steric Hindrance: A bulky nucleophile or a sterically hindered substrate can slow down or prevent the reaction.
-
Troubleshooting: Try increasing the reaction temperature or using a less sterically demanding nucleophile if possible.
-
-
Improper Solvent: The choice of solvent can significantly impact the reaction rate and outcome.
-
Troubleshooting: For reactions involving charged nucleophiles, polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred. Ensure the solvent is anhydrous, as water can quench many nucleophiles.
-
-
Decomposition of the Reagent: Although stable when stored correctly, this compound can degrade in the presence of strong bases or nucleophiles over extended periods, especially at elevated temperatures.
-
Troubleshooting: Add the this compound slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control the initial reaction rate and minimize side reactions. Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.
-
Problem 2: Formation of Multiple Products and Side Reactions
Question: I am observing multiple spots on my TLC plate and my crude NMR looks complex. What are the likely side products and how can I suppress their formation?
Answer: The formation of multiple products is a common issue due to the various reactive sites on this compound.
Common Side Reactions and Mitigation Strategies:
-
Enolization and Self-Condensation: As mentioned in the FAQ, basic conditions can promote self-condensation.[5]
-
Mitigation:
-
Use a non-nucleophilic base: If a base is required, opt for one that is sterically hindered (e.g., LDA, LiHMDS) to favor deprotonation of your intended nucleophile over the α-protons of the ketone.
-
Control the stoichiometry: Use the nucleophile in a slight excess to ensure the this compound is consumed quickly, minimizing its opportunity to self-condense.
-
Low Temperature: Perform the reaction at low temperatures to disfavor the enolization pathway.
-
-
-
Competing Nucleophilic Attack (Carbonyl vs. α-Carbon): While carbonyl addition is generally favored, strong, unhindered nucleophiles might lead to a mixture of the desired tertiary alcohol and a product resulting from the displacement of the chloride ion.[7]
-
Mitigation:
-
Choice of Nucleophile: "Harder" nucleophiles (e.g., organolithium or Grignard reagents) tend to favor attack at the "harder" electrophilic carbonyl carbon. "Softer" nucleophiles might have a higher propensity for SN2 attack at the α-carbon.
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr2, CeCl3) can coordinate to the carbonyl oxygen, increasing its electrophilicity and further favoring nucleophilic attack at this position.
-
-
-
Hydrate Formation: Trifluoromethyl ketones are known to form stable hydrates in the presence of water.[6] This can complicate purification and characterization.
-
Mitigation:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Azeotropic Removal of Water: During workup, if hydrate formation is suspected, azeotropic distillation with a suitable solvent (e.g., toluene) can sometimes help remove water.
-
Purification: Silica gel chromatography can often separate the desired ketone from its hydrate.
-
-
Experimental Workflow: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Problem 3: Difficult Purification
Question: I am having trouble purifying my product. What are some common issues and recommended procedures?
Answer: Purification can be challenging due to the volatility of some products and the presence of closely related byproducts.
Purification Strategies:
| Problem | Recommended Solution | Details |
| Product Volatility | Careful concentration, Distillation | Use a rotary evaporator with a cold trap and avoid excessive vacuum or heat. For low-boiling products, short-path distillation under reduced pressure can be effective. |
| Hydrate Formation | Silica Gel Chromatography | The hydrate is more polar than the ketone and can often be separated on a silica gel column.[6] |
| Self-Condensation Products | Flash Chromatography | These byproducts are typically higher in molecular weight and more polar than the desired product, allowing for separation by flash chromatography. |
| Aqueous Workup Issues | Check for Product Solubility | If the product is unexpectedly water-soluble, back-extract the aqueous layers with a suitable organic solvent.[8] |
Protocol: General Procedure for Nucleophilic Addition
-
Preparation: Under an inert atmosphere (N2 or Ar), add the anhydrous solvent to a flame-dried flask.
-
Nucleophile Addition: Add the nucleophile to the solvent. If it's a solid, add it directly. If it's a solution, add it via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Reagent Addition: Slowly add this compound (1.0 equivalent) to the cooled solution of the nucleophile via syringe.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aqueous NH4Cl for organometallic reagents).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Visualization of Competing Pathways
Caption: Competing reaction pathways for this compound.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. This compound [myskinrecipes.com]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
how to optimize reaction conditions for 1-Chloro-3,3,3-trifluoroacetone
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing reaction conditions for 1-Chloro-3,3,3-trifluoroacetone. As a versatile building block for introducing the trifluoromethyl group, its reactivity can be finely tuned with a deep understanding of its properties and reaction mechanisms.[1] This guide, structured in a practical question-and-answer format, offers field-proven insights to troubleshoot common experimental challenges and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties and storage conditions for this compound?
A1: Understanding the basic properties of this compound (CAS 431-37-8) is the first step to successful experimentation. It is a colorless, flammable liquid that requires careful handling.[2][3] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₂ClF₃O | [1][2] |
| Molecular Weight | 146.5 g/mol | [1][2] |
| Boiling Point | 71-72 °C | [4] |
| Density | 1.45 g/cm³ | [4] |
| Flash Point | 50 °C | [4] |
| Refractive Index | 1.3445 |[4] |
Storage and Handling: For long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] It is incompatible with strong oxidizing agents and strong bases.[5] Always handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, to avoid contact with skin and eyes.[5][6]
Q2: What are the primary modes of reactivity for this compound?
A2: Its reactivity is dominated by two key features: the electrophilic carbonyl group and the potential to act as a precursor to the trifluoroacetonyl radical.
-
Electrophilic Carbonyl: The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This is a common pathway for forming trifluoromethyl-substituted alcohols and other derivatives.[7]
-
Radical Precursor: The C-Cl bond can be cleaved under specific conditions, such as photoredox catalysis, to generate a trifluoroacetonyl radical. This radical can then engage in various C-C bond-forming reactions with substrates like alkenes.[8]
Troubleshooting Guide for Reaction Optimization
This section addresses specific issues encountered during reactions involving this compound, providing a logical framework for diagnosis and resolution.
Q3: My reaction yield is low or nonexistent. What are the common causes and how can I troubleshoot this?
A3: Low yield is a frequent challenge. A systematic approach, starting from reagent verification to condition screening, is the most effective way to identify and solve the problem. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Reagent Integrity: Before optimizing conditions, confirm the purity of your this compound, especially if the bottle is old or has been opened multiple times. Impurities or degradation can halt the reaction.
-
Reaction Setup: This compound can be sensitive to moisture and air. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and with anhydrous solvents, particularly if using organometallics or other moisture-sensitive reagents.
-
Parameter Optimization:
-
Temperature: Given its boiling point of 71-72°C, initial reactions are often run between room temperature and 70°C.[4] For sluggish reactions, a moderate increase in temperature may be beneficial. Conversely, if decomposition is suspected, lowering the temperature is advised.
-
Solvent: Solvent choice is critical. Aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile (MeCN) are common starting points. For photoredox-mediated reactions, chloroform has been shown to be effective.[8]
-
Concentration: High concentrations can sometimes lead to side reactions like polymerization. Try running the reaction at a more dilute concentration (e.g., 0.1 M).
-
Q4: My reaction produces a mixture of products. How can I improve selectivity?
A4: The formation of multiple products often points to competing reaction pathways. Identifying these pathways is key to enhancing the selectivity for your desired product.
A notable example is the photoredox-catalyzed reaction with olefins, which can proceed through two different mechanisms.[8]
Caption: Divergent reaction pathways in photoredox catalysis.
Strategies for Improving Selectivity:
-
Mechanism-Based Adjustments: As shown in the diagram above, the reaction of the trifluoroacetonyl radical with an olefin can yield either a chloro-substituted product (via Radical Polar Crossover) or a linear ketone (via Hydrogen Atom Transfer).[8] To favor the HAT pathway, you can introduce a hydrogen atom donor, such as thiophenol, into the reaction mixture.[8]
-
Control of Basicity/Nucleophilicity: The α-protons are acidic and can be removed by a strong base, leading to enolate formation and potential side reactions. If your reaction involves a base, consider using a weaker, non-nucleophilic base (e.g., DBU, DIPEA) or reverse addition (adding the base to the ketone mixture) to minimize enolate concentration.
-
Temperature Control: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
Experimental Protocol Example
Protocol 1: General Procedure for Photoredox-Mediated Synthesis of Halo-Trifluoromethyl Ketones
This protocol is adapted from methodologies demonstrating the generation of the trifluoroacetonyl radical for C-C bond formation.[8]
Materials:
-
This compound
-
Olefin substrate (e.g., 4-tert-butylstyrene)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Anhydrous solvent (e.g., Chloroform)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add the olefin (1.0 equiv), the photocatalyst (1-2 mol%), and anhydrous chloroform.
-
Add this compound (1.5-2.0 equiv).
-
Degas the solution via three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired halo-trifluoromethyl ketone product.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 4. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
Technical Support Center: Navigating the Purification of 1-Chloro-3,3,3-trifluoroacetone Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with derivatives of 1-Chloro-3,3,3-trifluoroacetone. This versatile building block is instrumental in synthesizing a wide array of trifluoromethyl-containing compounds, which are of significant interest in pharmaceutical and agrochemical research due to their unique biological properties.[1][2][3][4] However, the introduction of the highly electronegative trifluoromethyl group often presents unique challenges during product purification.
This guide is designed to provide practical, in-depth solutions to common purification issues. It moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs) - Common Purification Hurdles
Here, we address some of the most common questions and challenges encountered during the purification of products derived from this compound.
Q1: My trifluoromethylated product is showing an unusual broad peak or tailing during silica gel chromatography. What is the likely cause and how can I fix it?
A1: This is a frequent issue when purifying trifluoromethyl ketones and related polar fluorinated compounds. The primary cause is often strong secondary interactions between the lone pair electrons on the fluorine atoms of the CF3 group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This can lead to poor peak shape and sometimes irreversible adsorption.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reactions with 1-Chloro-3,3,3-trifluoroacetone
Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with 1-Chloro-3,3,3-trifluoroacetone. This guide is designed to provide you with in-depth, field-proven insights to enhance your reaction yields, troubleshoot common issues, and ensure the safe and effective use of this versatile reagent. As a key building block in introducing the trifluoromethyl group, its reactivity can be both powerful and challenging.[1][2] This resource consolidates expertise to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties, handling, and safety of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for proper handling and reaction setup. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₂ClF₃O | [3][4] |
| Molecular Weight | 146.5 g/mol | [3][4] |
| Boiling Point | 71-72°C | [3] |
| Density | 1.45 g/cm³ | [3] |
| Refractive Index | 1.3445 | [3] |
| Flash Point | 50°F | [3] |
| Appearance | Colorless liquid |
Q2: What are the best practices for handling and storing this compound?
A2: Due to its reactivity and volatility, stringent handling and storage procedures are mandatory.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[5][6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[5][6] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[3]
Q3: What personal protective equipment (PPE) is required when working with this reagent?
A3: A comprehensive PPE strategy is essential for safety.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5][6]
-
Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves to prevent skin exposure.[5][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved).[5][6]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are located close to the workstation.[6]
Q4: What materials or chemical classes are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.[6]
Troubleshooting Guide for Yield Optimization
This section provides a structured, question-and-answer guide to diagnose and resolve common issues encountered during reactions involving this compound.
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
A1: Low yield is a common problem that can often be traced back to a few key areas. The causality behind low yields often involves reagent stability, reaction environment, and procedural execution. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Detailed Explanation:
-
Reagent Integrity: this compound can degrade over time. Verify the purity of your reagent and other starting materials via NMR or GC-MS.
-
Atmospheric Control: The enolizable proton and electrophilic carbonyl carbon make the reagent susceptible to side reactions with moisture and atmospheric oxygen. Employing rigorous anhydrous and anaerobic techniques is critical. This includes using flame- or oven-dried glassware and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[7]
-
Thermal Stability: While heating can increase reaction rates, this compound can decompose at elevated temperatures. If you suspect decomposition (e.g., color change to dark brown/black), consider running the reaction at a lower temperature for a longer duration.[7]
-
Workup Losses: The product may be volatile or partially soluble in the aqueous phase during workup. Be cautious during solvent removal via rotary evaporation and perform thorough extractions of the aqueous layer.[7]
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the selectivity of my reaction?
A2: The formation of side products is typically a result of competing reaction pathways. The trifluoromethyl group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and the adjacent α-protons acidic.
Caption: Competing reaction pathways for this compound.
Strategies to Enhance Selectivity:
-
Controlled Reagent Addition: Adding the nucleophile or base dropwise at a low temperature (e.g., 0°C or -78°C) can minimize initial exotherms and reduce the rate of side reactions.[7]
-
Choice of Base: For reactions requiring a base, a non-nucleophilic, sterically hindered base can favor deprotonation where desired without competing in nucleophilic attack. Conversely, if nucleophilic addition is the goal, a strong, non-hindered base might be problematic.
-
Solvent Optimization: The polarity of the solvent can influence which reaction pathway is kinetically favored. A solvent screen (e.g., THF, Dichloromethane, Toluene) can reveal optimal conditions for your specific transformation.
-
Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time. Monitor its progress by TLC or GC and quench it as soon as the starting material is consumed to prevent the product from degrading or participating in subsequent side reactions.[7]
Q3: My reaction stalls and does not proceed to completion, leaving unreacted starting material. What steps can I take?
A3: A stalled reaction suggests that the activation energy barrier is not being overcome or that a catalytic species has been deactivated.
-
Temperature Adjustment: A modest increase in temperature may be sufficient to push the reaction to completion. Monitor carefully for any signs of decomposition.
-
Reagent/Catalyst Addition: If you suspect a reagent has been consumed by side reactions or a catalyst has been poisoned (e.g., by trace water), a second addition of the limiting reagent or catalyst may restart the reaction.[7]
-
Solvent and Concentration: Ensure your reagents are sufficiently soluble at the reaction temperature. Increasing the concentration can sometimes accelerate a slow bimolecular reaction.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Ester
This protocol provides a representative workflow for synthesizing a trifluoromethyl ketone from an ester, a common application.[8] It should be adapted based on the specific substrate and reaction scale.
1. Reaction Setup: a. Place a magnetic stir bar into a round-bottom flask appropriately sized for the reaction volume. b. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. c. Dissolve the starting ester in an anhydrous solvent (e.g., triglyme) and add it to the flask via syringe. d. Cool the reaction mixture to the desired temperature (e.g., -40°C) using a suitable cooling bath.
2. Reagent Addition: a. In a separate, dry flask, prepare a solution of the base (e.g., KHMDS). b. Add the base solution dropwise to the stirred ester solution over 15-30 minutes, ensuring the internal temperature does not rise significantly. c. Add this compound dropwise to the reaction mixture.
3. Reaction Monitoring and Quenching: a. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS). b. Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at the reaction temperature.
4. Workup and Purification: a. Allow the mixture to warm to room temperature. b. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water. c. Separate the layers. Extract the aqueous layer three times with the organic solvent.[7] d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product using flash column chromatography or distillation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 431-37-8 [chemicalbook.com]
- 3. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 4. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions of 1-Chloro-3,3,3-trifluoroacetone
Welcome to the technical support center for 1-Chloro-3,3,3-trifluoroacetone (CAS 431-37-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but highly reactive reagent. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you identify and minimize side reactions, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties, handling, and reactivity of this compound.
Q1: What are the key reactive sites of this compound and how does its structure influence its reactivity?
A1: this compound possesses two primary sites of reactivity stemming from its unique electronic structure:
-
The Carbonyl Carbon: The strongly electron-withdrawing trifluoromethyl (CF₃) group makes the carbonyl carbon highly electrophilic.[1] This site is susceptible to attack by a wide range of nucleophiles, forming the basis for its use in synthesizing trifluoromethylated alcohols and other complex molecules.[2]
-
The α-Protons: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are significantly acidic. This acidity is amplified by the inductive effects of both the adjacent trifluoromethyl group and the α-chloro substituent. This facilitates the formation of an enolate under basic conditions, which can be a source of major side reactions.[3]
The presence of the CF₃ group is critical; it enhances lipophilicity and metabolic stability in target molecules, making it a valuable moiety in pharmaceutical and agrochemical design.[4][5]
Q2: What are the recommended storage and handling procedures for this reagent?
A2: Due to its reactivity and volatility, proper storage and handling are crucial for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[6] | Minimizes vapor pressure and reduces the rate of potential decomposition pathways. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen)[6] | Prevents reactions with atmospheric moisture and oxygen. |
| Container | Tightly sealed, suitable for flammable liquids. | The compound is a flammable liquid with a flash point of 50°C.[6] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). | The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and reactive metals.[8] | These can induce vigorous, uncontrolled reactions or decomposition. |
Q3: Can this compound participate in radical reactions?
A3: Yes. Beyond its ionic chemistry, this compound can be a precursor to the trifluoroacetonyl radical. This is typically achieved under photoredox catalysis conditions.[1] Visible light-mediated activation can generate the radical, which then reacts with substrates like olefins. The reaction outcome can be directed towards different products by controlling the subsequent mechanism, such as a Radical Polar Crossover (RPC) or a Hydrogen Atom Transfer (HAT) pathway.[1] This dual reactivity expands its synthetic utility beyond traditional nucleophilic additions.
Part 2: Troubleshooting Guide: Identifying & Minimizing Side Reactions
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: My reaction yield is low, and I've isolated a complex mixture of byproducts. What is the most likely side reaction?
Answer: The most common and problematic side reaction is base-mediated enolization, which can lead to self-condensation (an aldol-type reaction) or a haloform-type cleavage.
Causality: The α-protons of this compound are highly acidic. In the presence of a base, especially a strong, non-nucleophilic base, an enolate intermediate is readily formed. This enolate can then act as a nucleophile, attacking another molecule of the starting material or other electrophiles in the reaction mixture.
Furthermore, under strong basic conditions, the molecule can undergo a haloform-type reaction.[9][10] This pathway involves the formation of a trichlorinated intermediate (if a chlorine source is present and the methyl protons were available) followed by nucleophilic acyl substitution, which cleaves the C-C bond to form a carboxylate and a haloform.[3][11] While fluoroform itself cannot be prepared this way due to the instability of the hypofluorite ion, the cleavage of the C-CO bond after attack of a base at the carbonyl is a known degradation pathway for trihalomethyl ketones.[3][11]
Workflow for Diagnosing and Mitigating Side Reactions
Caption: Logic tree for troubleshooting low yields.
Mitigation Strategies:
-
Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine, DIPEA) to favor deprotonation of your intended substrate over the formation of the ketone enolate.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78°C to 0°C). This disfavors the formation of the thermodynamic enolate and slows the rate of side reactions.
-
Order of Addition: Employ "inverse addition," where the base is added slowly to the mixture of the substrate and this compound. This keeps the instantaneous concentration of the base low, minimizing unwanted enolization of the ketone.
Problem 2: I am observing the formation of a carboxylic acid byproduct corresponding to the cleavage of my starting material.
Answer: This is a strong indicator of a haloform-type reaction pathway.
Causality: As detailed in the haloform reaction mechanism, the process is initiated by base-catalyzed halogenation at the α-carbon.[12] Although your starting material is already chlorinated, the key destructive step is the final cleavage. After nucleophilic attack of a hydroxide or other strong base on the carbonyl carbon, the C-C bond is broken, expelling the stabilized ⁻CCl(CF₃) anion (or a related species) as a leaving group.[3] This results in the formation of a carboxylic acid (or carboxylate).
The Haloform-Type Cleavage Pathway
Caption: Simplified mechanism of haloform-type cleavage.
Mitigation Strategies:
-
Avoid Strong Aqueous Bases: Do not use strong bases like NaOH or KOH, especially in the presence of water, during the reaction or workup if possible. These conditions are classic for promoting the haloform reaction.[9]
-
Use Aprotic Conditions: Conduct the reaction under strictly anhydrous conditions. The presence of water can facilitate proton transfer steps and the formation of hydroxide ions if a strong base is used.
-
Controlled Workup: During the reaction workup, quench with a mild acidic solution (e.g., saturated NH₄Cl) at low temperature before raising the temperature or adding water.
Problem 3: My purification by distillation is giving poor recovery. Is the compound unstable?
Answer: While distillable, this compound (boiling point: 71-72°C) can be susceptible to decomposition or polymerization, especially if impurities are present.[6] Purity issues can also arise from the co-distillation of closely boiling impurities.
Detailed Protocol for Purification by Fractional Distillation:
This protocol is designed to purify crude this compound, removing both lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (Vigreux column recommended)
-
Heating mantle with stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Chilled receiving flask
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. The receiving flask should be placed in an ice bath to minimize loss of the volatile product.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the distillation.
-
Charging the Flask: Charge the distillation flask with the crude material and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin stirring and gently heat the flask.
-
Fraction Collection:
-
Forerun: Collect the initial fraction that distills below 70°C. This will contain highly volatile impurities.
-
Main Fraction: Carefully collect the product fraction distilling between 71-73°C. Monitor the temperature at the head of the column closely; a stable temperature indicates a pure fraction.
-
Final Fraction: Stop the distillation when the temperature either begins to rise significantly above 73°C or when only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid concentrating potentially unstable residues.
-
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle, seal under an inert atmosphere, and store at 2-8°C.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound [myskinrecipes.com]
- 5. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 7. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mgchemicals.com [mgchemicals.com]
- 9. Haloform_reaction [chemeurope.com]
- 10. Haloform reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Haloform Reaction [organic-chemistry.org]
troubleshooting guide for 1-Chloro-3,3,3-trifluoroacetone synthesis
An essential yet challenging intermediate, 1-Chloro-3,3,3-trifluoroacetone serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, however, is often plagued by issues with selectivity and purification. This technical support guide provides in-depth, field-proven insights to help researchers navigate the common challenges encountered during its preparation.
Assumed Synthetic Pathway: Direct Chlorination
This guide is predicated on a common and direct synthetic route: the acid-catalyzed chlorination of 1,1,1-trifluoroacetone. The trifluoromethyl group's strong electron-withdrawing nature deactivates the adjacent carbonyl group, making the methyl protons acidic and susceptible to substitution. However, controlling the reaction to favor monosubstitution over di- or tri-substitution is the primary challenge.
Technical Troubleshooting Guide
Q1: My reaction has stalled, showing low conversion of the 1,1,1-trifluoroacetone starting material. What are the likely causes and solutions?
A1: Low conversion is typically traced back to issues with the catalyst, reagents, or reaction conditions. The enolization of the ketone is the rate-determining step, which is acid-catalyzed.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The choice and concentration of the acid catalyst are critical. Protic acids like sulfuric acid or methanesulfonic acid are often used. If conversion is low, consider verifying the concentration of your acid or switching to a stronger Lewis acid catalyst, though this may require re-optimization to manage side reactions.
-
Inactive Chlorinating Agent: Common chlorinating agents for this reaction include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Ensure the reagent has not degraded due to improper storage. Using a freshly opened or purified batch is recommended.
-
Suboptimal Temperature: The reaction temperature needs to be high enough to facilitate enolization and chlorination but low enough to prevent excessive byproduct formation. If conversion is low, a modest increase in temperature (e.g., in 5-10°C increments) may be beneficial. Monitor the reaction profile closely by Gas Chromatography (GC) to track the consumption of starting material.
-
Presence of Inhibitors: Water can interfere with many chlorinating agents and hinder the effectiveness of some Lewis acid catalysts. Ensure all glassware is oven-dried and reagents are anhydrous.
Q2: My primary issue is poor selectivity. I'm forming significant amounts of 1,1-dichloro- and 1,1,1-trichloro-3,3,3-trifluoroacetone. How can I favor the monochlorinated product?
A2: This is the most common problem in this synthesis. The protons on the monochlorinated product are still acidic, making it susceptible to further chlorination. The key is to manipulate the reaction kinetics to favor the first chlorination.
Strategies for Improving Monoselectivity:
-
Control Stoichiometry: The most critical factor is the molar ratio of the chlorinating agent to the 1,1,1-trifluoroacetone. Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.8 to 0.95 equivalents). This ensures the reaction stops, in principle, when the starting material is consumed, leaving some unreacted ketone but minimizing over-chlorination.
-
Slow Addition of Chlorinating Agent: Instead of adding the chlorinating agent all at once, add it dropwise over several hours using a syringe pump. This keeps the instantaneous concentration of the chlorinating agent low, favoring the reaction with the more abundant starting material over the newly formed monochlorinated product.
-
Lower Reaction Temperature: Over-chlorination reactions typically have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity for the mono-substituted product.
-
Monitor the Reaction Closely: Do not run the reaction for a set amount of time. Take aliquots every 30-60 minutes and analyze them by GC. Stop the reaction immediately once the optimal ratio of product to starting material is reached, before the concentration of dichlorinated byproducts begins to rise significantly.
Experimental Workflow & Logic
The following diagram illustrates a typical workflow designed to maximize the yield and purity of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Q3: Purification by fractional distillation is yielding a product contaminated with starting material and dichlorinated byproduct. What can I do to improve separation?
A3: The boiling points of the starting material, product, and byproducts can be close, making distillation challenging. A combination of careful technique and alternative methods may be necessary.
Purification Strategies:
-
High-Efficiency Distillation Column: Ensure you are using a high-quality fractional distillation column (e.g., a Vigreux or, ideally, a packed column like a Hempel column) with sufficient theoretical plates.
-
Slow Distillation Rate: Distill the mixture very slowly to allow the column to reach equilibrium, which is essential for separating components with close boiling points.
-
Adsorbent Treatment: Before distillation, consider passing the crude organic mixture through a plug of a solid adsorbent like activated carbon or specific types of zeolite.[2] These materials can sometimes selectively retain halogenated impurities, simplifying the subsequent distillation.
-
Alternative Purification: If distillation fails, preparative gas chromatography is a viable, albeit less scalable, option for obtaining a highly pure sample for analytical or small-scale use.
The diagram below illustrates the competitive nature of the chlorination process, highlighting why byproduct formation is a significant issue.
Caption: Competing reaction pathways in the chlorination of 1,1,1-trifluoroacetone.
Physical Properties Comparison
Understanding the boiling points of potential components is crucial for planning purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1,1-Trifluoroacetone | C₃H₃F₃O | 112.05 | 21-24[3] |
| This compound | C₃H₂ClF₃O | 146.50 | 71-72[4] |
| 1,1-Dichloro-3,3,3-trifluoroacetone | C₃HCl₂F₃O | 180.94 | ~105-110 (Estimated) |
| 1,1,1-Trichloro-3,3,3-trifluoroacetone | C₃Cl₃F₃O | 215.39 | ~135-140 (Estimated) |
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the purity of the compound. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] This prevents potential degradation from atmospheric moisture or oxygen and minimizes the loss of this relatively volatile compound.
Q5: What are the primary safety hazards I should be aware of when handling this compound?
A5: this compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[5]
-
Flammability: It is a flammable liquid with a flash point of 50°C.[4] Keep it away from ignition sources.
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[5]
-
Irritation: It causes skin and serious eye irritation.[5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
References
- 1. This compound [myskinrecipes.com]
- 2. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 3. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 5. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing 1-Chloro-3,3,3-trifluoroacetone Volatility in Experimental Workflows
Welcome to the technical support guide for 1-Chloro-3,3,3-trifluoroacetone. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable fluorinated building block in their work.[1] Due to its chemical properties, particularly its volatility, handling this reagent requires specific techniques to ensure experimental success, accuracy, and safety. This guide provides in-depth, field-proven insights through a series of troubleshooting scenarios and frequently asked questions to address the common challenges encountered in the laboratory.
Core Properties & Safety Data
A foundational understanding of this compound's physical properties is critical to managing its behavior in experiments. Its relatively low boiling point is the primary driver of its volatility.
| Property | Value | Source |
| CAS Number | 431-37-8 | [2][3] |
| Molecular Formula | C₃H₂ClF₃O | [2][3] |
| Molecular Weight | 146.50 g/mol | [2] |
| Boiling Point | 71-72 °C | [2] |
| Density | 1.45 g/cm³ | [2] |
| Flash Point | 50 °C (122 °F) | |
| Appearance | Colorless Liquid | |
| Storage Class | Flammable Liquid |
Hazard Summary: this compound is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3] Always consult the full Safety Data Sheet (SDS) and conduct a thorough risk assessment before use.[4]
Troubleshooting Guide: Common Volatility-Related Issues
This section addresses specific problems that may arise during experiments, providing both immediate solutions and the scientific reasoning behind them.
Question: My reaction yield is consistently low, and I suspect reagent loss due to evaporation. How can I prevent this?
Answer: Low yields are a frequent consequence of premature reagent evaporation. The core issue is the loss of gaseous this compound from the reaction vessel before it has a chance to react.
Solutions & Causality:
-
Sub-Surface Addition: When adding the reagent to the reaction mixture, use a long needle or cannula to introduce it below the surface of the solvent. This minimizes immediate contact with the headspace of the flask, reducing the opportunity for it to vaporize and escape.
-
Chilled Reagent & Reaction Vessel: Before addition, cool both the reagent vial and the reaction flask in an ice bath (0 °C). Lowering the temperature significantly reduces the vapor pressure of the reagent, making it behave more like a non-volatile liquid during transfer.[5][6]
-
Efficient Workflow: Have all necessary equipment, such as syringes and septa, prepared and within reach before opening the reagent bottle.[6] This minimizes the time the stock bottle is open to the atmosphere, preventing both loss and potential contamination with atmospheric moisture.[5][7]
-
Positive Pressure of Inert Gas: If conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon), ensure a slight positive pressure. This creates an outward flow that can counteract the diffusion of the volatile reagent out of the vessel. However, be mindful that a strong gas flow can carry the volatile compound away.
Question: During solvent removal on the rotovap, I'm losing my product. What's going wrong?
Answer: This is a classic problem when working with volatile products. The combination of reduced pressure and heating, designed to remove the solvent, is often too aggressive for a volatile compound, causing it to co-evaporate with the solvent and end up in the cold trap.
Solutions & Causality:
-
Avoid High Vacuum: Do not use a high-vacuum line for solvent removal.[8][9] A standard diaphragm pump used with a rotary evaporator is sufficient.
-
Reduce Vacuum Strength: Instead of applying the full vacuum of your pump, carefully regulate the pressure. The goal is to find a pressure where the solvent boils at a low temperature (e.g., room temperature or slightly above) but your product remains in the liquid phase.
-
Minimize Heat: Use minimal heat on the water bath, or none at all if the solvent is sufficiently volatile (e.g., dichloromethane, diethyl ether). The lower the temperature, the lower the vapor pressure of your product, reducing the chance of loss.
-
Alternative Methods: If product loss persists, avoid the rotovap. Consider atmospheric pressure distillation using a distillation head if there is a significant boiling point difference between your product and the solvent.[8][9] For small scales, a Kugelrohr apparatus can also be effective.[8][9]
Question: I need to run a reaction at a temperature above the 72 °C boiling point of this compound. What is the best setup?
Answer: Heating a volatile reagent above its boiling point in an open or inadequately sealed system will result in the complete loss of the reagent. The solution is to create a closed system that allows for heating while preventing vapor from escaping.
Solutions & Causality:
-
Reflux Condenser: The standard and most effective method is to perform the reaction under reflux.[10] A condenser (Vigreux or Allihn type) is attached to the reaction flask.[8][9] As the reagent boils, its vapor travels into the cold condenser, re-liquefies, and drips back into the reaction flask. This creates a closed loop, allowing the reaction to be maintained at the boiling point of the solvent/reagent mixture for extended periods without loss of material.[10]
-
Sealed-Tube Reaction: For reactions requiring temperatures significantly above the atmospheric boiling point (and thus generating higher pressures), a specialized sealed-tube apparatus is necessary.[8][9] This technique requires specific glassware designed to withstand pressure and should only be performed by trained personnel with appropriate safety shielding.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions when handling this reagent?
A: Due to its flammability and toxicity, all handling must occur within a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Ensure an eyewash station and safety shower are accessible. Avoid heat, sparks, and open flames.[12]
Q: Can I use a standard Schlenk line with this compound?
A: Yes, but with caution. If you are working with this volatile compound on a shared inert gas line, its vapors can travel through the manifold and contaminate other reactions.[8][9] It is best practice to remove other flasks from the line while handling the volatile compound. After the transfer is complete, it is advisable to purge the line with inert gas for several minutes to remove any residual vapors.[8][9]
Q: What are the best practices for purifying this compound via flash chromatography?
A: To minimize loss during chromatography and subsequent solvent removal, select your solvent system carefully. Using a less volatile solvent system, such as substituting pentane for hexanes, can be beneficial.[8][9] After collecting fractions, solvent removal should be performed with the precautions mentioned in the troubleshooting section (minimal heat, controlled vacuum).
Q: How do I properly store this compound?
A: Store the reagent in a tightly sealed container, preferably the original manufacturer's bottle. To further minimize vapor loss, the cap can be wrapped with Parafilm. Store in a cool, dry, well-ventilated area designated for flammable liquids, away from ignition sources.[13] For long-term stability and to minimize vapor pressure, storage in a refrigerator (2°C to 8°C) is recommended.[5][13]
Standard Operating Protocols
Protocol 4.1: Safe Handling and Dispensing of this compound
-
Preparation: Place the reagent bottle and the reaction flask in an ice bath inside a chemical fume hood for 15-20 minutes. Gather a clean, dry, gas-tight syringe and needle.
-
Inert Atmosphere (if required): Purge the reaction flask with nitrogen or argon.
-
Transfer: Working quickly, remove the cap from the reagent bottle. Pierce the septum with the needle and draw the desired volume of the cold liquid into the syringe.
-
Dispensing: Immediately dispense the liquid from the syringe into the reaction flask, keeping the needle tip below the surface of the reaction solvent.
-
Sealing: Promptly recap the reagent bottle, wrap with Parafilm, and return to cold storage. Ensure the reaction flask is properly sealed.
Protocol 4.2: Setting up a Reflux Reaction to Contain Volatility
-
Assembly: To a round-bottom flask containing a stir bar, add all non-volatile reagents and the solvent.
-
Condenser Attachment: Securely attach a reflux condenser to the flask. Ensure the condenser is clamped correctly and is vertical.
-
Water Flow: Connect tubing to the condenser, with the water inlet at the bottom nipple and the outlet at the top nipple. Start a gentle flow of cold water.
-
Reagent Addition: Add the this compound to the reaction flask through the top of the condenser using a syringe or dropping funnel.
-
Heating: Begin heating the reaction mixture using a suitable heating mantle. The reaction will be maintained at the boiling point of the solvent, with all vapors being condensed and returned to the flask.[10]
Visual Workflow Diagrams
The following diagrams illustrate key decision-making processes and workflows for managing the volatility of this compound.
Caption: Decision tree for selecting the appropriate experimental setup.
Caption: Workflow for the safe handling and transfer of the reagent.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 3. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. opentrons.com [opentrons.com]
- 6. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. tcichemicals.com [tcichemicals.com]
- 12. bspublications.net [bspublications.net]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Navigating Reactions with 1-Chloro-3,3,3-trifluoroacetone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-3,3,3-trifluoroacetone. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the work-up and purification of reactions involving this versatile fluorinated building block.[1][2][3][4][5] The trifluoromethyl group in this compound is invaluable for introducing fluorine into molecules to enhance biological activity and stability, making it a key reagent in the synthesis of pharmaceuticals and agrochemicals.[1] However, its reactivity also presents specific hurdles in downstream processing. This resource, structured in a question-and-answer format, offers troubleshooting strategies and frequently asked questions to ensure the successful isolation of your target compounds.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems you may encounter during the work-up of reactions containing this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield After Aqueous Work-up | 1. Hydrolysis of the Trifluoromethyl Ketone Moiety: Trifluoromethyl ketones can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form hydrates which may be more water-soluble.[3][6] 2. Emulsion Formation: The presence of fluorinated compounds can sometimes lead to persistent emulsions during liquid-liquid extractions, trapping the product in the interface. | 1. pH Control: Maintain a neutral or slightly acidic pH during the aqueous wash. Use a buffered wash (e.g., saturated ammonium chloride solution) if your product is stable under these conditions.[7] For base-sensitive products, avoid strong bases like sodium hydroxide for neutralization and instead opt for milder options like sodium bicarbonate. 2. Breaking Emulsions: To break up emulsions, you can try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, or filtering the entire mixture through a pad of Celite. |
| Presence of Unreacted this compound in the Final Product | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. High Volatility of the Reagent: With a boiling point of 71-72°C, this compound can be challenging to remove completely by simple evaporation, especially if the product is also volatile.[2][5] | 1. Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC, GC-MS, or NMR before initiating the work-up. 2. Purification Strategy: If the product is not volatile, careful rotary evaporation under reduced pressure can be effective. For volatile products, consider a purification method that separates based on polarity, such as flash column chromatography.[8] A method for removing unreacted electrophiles involves treating the reaction mixture with a scavenger resin or a water-soluble nucleophile that reacts with the electrophile, followed by an aqueous extraction.[4] |
| Difficulty in Visualizing Product and Starting Material on TLC | 1. Poor UV Activity: Many fluorinated compounds are not strongly UV-active. 2. Ineffective Staining: Traditional TLC stains like potassium permanganate or p-anisaldehyde may not effectively visualize organofluorine compounds.[9][10] | 1. Use of Fluorescent Indicator Plates: Utilize TLC plates with a fluorescent indicator (e.g., F254) and visualize under a UV lamp. The fluorinated compound may appear as a dark spot against a fluorescent background.[11] 2. Specialized Stains: While challenging, some less common staining methods can be attempted. One approach involves the decomposition of the organofluorine compound followed by a specific detection method for fluoride ions, though this is not always practical for routine analysis.[9] In many cases, relying on UV quenching is the most straightforward method. |
| Formation of Unexpected Byproducts | 1. Side Reactions of the Trifluoromethyl Ketone: The electrophilic nature of the carbonyl carbon in this compound can lead to undesired nucleophilic attack from solvents or other reagents. 2. Instability of the Product: The trifluoromethyl group can influence the stability of the final product, potentially leading to decomposition during work-up or purification. | 1. Careful Selection of Reaction and Work-up Conditions: Avoid protic solvents if they can act as competing nucleophiles. Ensure all reagents are dry and the reaction is performed under an inert atmosphere if necessary. 2. Mild Purification Techniques: Employ purification methods that minimize exposure to harsh conditions. Room temperature column chromatography with a neutral stationary phase (e.g., silica gel) is often a good choice.[12] Avoid excessive heating during solvent removal. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the handling and work-up of reactions involving this compound.
Q1: My reaction with a Grignard reagent and this compound is complete. What is the best way to quench and work up the reaction?
A1: The work-up of a Grignard reaction requires careful quenching of the excess Grignard reagent and the resulting alkoxide.[13][14][15][16][17] A standard and generally safe procedure is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This will quench the reaction and protonate the alkoxide to form the desired alcohol. Avoid adding water directly, as the reaction with unreacted Grignard reagent can be highly exothermic. After quenching, proceed with a standard liquid-liquid extraction using an appropriate organic solvent.
Caption: Workflow for Grignard reaction work-up.
Q2: I am performing an aldol reaction with this compound. What are the key considerations for the work-up?
A2: Aldol reactions are typically performed under basic or acidic conditions, and the work-up procedure needs to neutralize the catalyst and remove byproducts.[18][19][20][21][22] For base-catalyzed aldol reactions, the work-up usually involves neutralization with a dilute acid (e.g., 1M HCl) until the aqueous layer is neutral or slightly acidic. It is crucial to monitor the pH to avoid hydrolysis of the product, as trifluoromethyl ketones can be sensitive to acidic conditions.[6] Following neutralization, a standard extractive work-up is performed.
Caption: Key steps in an aldol reaction work-up.
Q3: How can I effectively remove acidic or basic impurities during the work-up?
A3: A series of aqueous washes can effectively remove acidic or basic impurities. To remove acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). To remove basic impurities, a wash with a dilute solution of a mild acid like 1M hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) is effective. Always follow these washes with a final wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic layer before drying with a solid drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Q4: Is this compound stable to silica gel chromatography?
A4: Generally, this compound is stable enough for purification by silica gel chromatography. However, as with any reactive compound, prolonged exposure to the acidic surface of silica gel could potentially lead to degradation or side reactions for sensitive products. To mitigate this, it is advisable to use a less acidic stationary phase if your product shows signs of decomposition. Additionally, running the column efficiently without unnecessary delays is good practice.
References
- 1. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 2. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. adichemistry.com [adichemistry.com]
- 21. community.wvu.edu [community.wvu.edu]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
comparison of 1-Chloro-3,3,3-trifluoroacetone with other trifluoromethyl ketones
An In-Depth Comparative Guide to 1-Chloro-3,3,3-trifluoroacetone and its Role in Modern Synthesis
For drug development professionals and researchers in organic synthesis, the incorporation of fluorinated motifs is a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Within the arsenal of fluorinated building blocks, trifluoromethyl ketones (TFMKs) have emerged as exceptionally valuable intermediates.[2] They act as potent enzyme inhibitors by mimicking the tetrahedral transition state of amide or ester hydrolysis and are key synthons for a variety of complex pharmacons.[3][4]
This guide provides a senior application scientist's perspective on this compound, a versatile reagent whose unique reactivity profile offers distinct advantages over other common trifluoromethyl ketones. We will delve into its properties, compare its performance with key alternatives, and provide actionable experimental protocols to demonstrate its utility.
The Strategic Advantage of Trifluoromethyl Ketones
The power of TFMKs lies in the severe electron-withdrawing nature of the CF₃ group, which renders the adjacent carbonyl carbon highly electrophilic. This makes them susceptible to nucleophilic attack, a property exploited in the design of inhibitors for serine and cysteine proteases.[5] The resulting hemiketal or hemithioketal adduct is a stable analogue of the transient intermediate formed during enzymatic catalysis.[5] However, not all TFMKs are created equal. The choice of substitution on the α-carbon dramatically influences the reagent's synthetic applications beyond its use as a simple carbonyl electrophile.
A Closer Look at this compound
This compound (CAS 431-37-8) is a colorless liquid that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][7] Its true potential is realized when viewed not just as a ketone, but as a pro-radical species that enables powerful carbon-carbon bond formations.
| Property | Value |
| Molecular Formula | C₃H₂ClF₃O[8] |
| Molecular Weight | 146.49 g/mol [8] |
| Boiling Point | 71-72 °C[9] |
| Density | 1.45 g/cm³[9] |
| Primary Application | Intermediate for trifluoromethylation and synthesis of complex TFMKs[6][7][9] |
The presence of the α-chloro atom is the key differentiator. It provides a handle for reactivity that is absent in the parent trifluoroacetone and offers a different reactivity profile compared to its bromo-analogue. Specifically, the C-Cl bond can be readily cleaved under photoredox conditions to generate the trifluoroacetonyl radical, a versatile intermediate for functionalizing olefins.[1]
Caption: Core structures of key trifluoromethyl ketones.
Comparative Analysis: Chloro vs. Bromo vs. Unsubstituted TFMKs
The choice of TFMK reagent is dictated by the desired synthetic outcome. A direct comparison reveals the distinct advantages of this compound.
| Feature | 1,1,1-Trifluoroacetone | This compound | 1-Bromo-3,3,3-trifluoroacetone |
| Primary Reactivity | Nucleophilic addition at the carbonyl | Radical formation via C-Cl cleavage; Nucleophilic addition | Radical formation via C-Br cleavage; Nucleophilic addition |
| Key Application | Simple trifluoromethylation of organometallics | Divergent synthesis of complex TFMKs from olefins[1] | Divergent synthesis of complex TFMKs from olefins[1] |
| α-Carbon Reactivity | Enolizable proton, allows for aldol-type reactions | Synthetic handle for radical chemistry | Weaker C-Br bond allows for easier radical formation |
| Advantages | Low cost, readily available | Good balance of stability and reactivity, enables divergent pathways | Higher reactivity in radical formation |
| Disadvantages | Limited synthetic versatility beyond the carbonyl | Requires specific conditions (e.g., photocatalysis) for radical chemistry | Potentially lower stability, more expensive |
The most compelling application of halo-trifluoroacetones is in the divergent synthesis of TFMKs from simple olefins, a process elegantly demonstrated via photoredox catalysis.[1] This methodology allows access to two different product classes from the same set of starting materials, simply by tuning the reaction conditions.
-
Radical Polar Crossover (RPC): The trifluoroacetonyl radical adds to an olefin, and the resulting radical is oxidized to a cation, which is then trapped by the chloride, leading to a 1,2-difunctionalized product.
-
Hydrogen Atom Transfer (HAT): In the presence of a hydrogen atom donor, the radical intermediate is quenched to yield a linear, hydro-trifluoromethylated ketone.
This dual reactivity makes this compound a powerful tool for building molecular complexity. While the bromo-analogue also participates in these reactions, the chloro-reagent often provides a better balance of reactivity and stability, and its precursors can be more cost-effective.
Caption: Divergent synthesis pathways using this compound.
Field-Proven Experimental Protocol: Photoredox-Mediated Synthesis of a Linear TFMK
This protocol describes a representative Hydrogen Atom Transfer (HAT) reaction to synthesize a linear trifluoromethyl ketone from an olefin and this compound.
Expertise & Causality:
-
Photocatalyst Choice: fac-Ir(ppy)₃ is selected for its appropriate excited-state redox potential, which is sufficient to reduce the C-Cl bond of the halo-ketone and initiate the radical process.
-
Solvent: A non-coordinating solvent like chloroform (CHCl₃) is used to prevent unwanted side reactions.
-
HAT Mediator: Thiophenol is an excellent hydrogen atom donor, efficiently trapping the radical intermediate to favor the linear product over the RPC pathway.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the excited photocatalyst or radical intermediates by oxygen.
Protocol:
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the olefin substrate (0.2 mmol, 1.0 equiv.), the photocatalyst fac-Ir(ppy)₃ (0.002 mmol, 0.01 equiv.), and the HAT mediator (e.g., thiophenol, 0.24 mmol, 1.2 equiv.).
-
Reagent Addition: Cap the vial with a septum and purge with dry nitrogen for 10 minutes. Add anhydrous chloroform (2.0 mL) via syringe, followed by this compound (0.4 mmol, 2.0 equiv.).
-
Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction mixture at room temperature.
-
Monitoring: The reaction progress should be monitored by TLC or GC-MS. The causality for this step is to ensure the reaction goes to completion without forming significant byproducts, typically within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure linear trifluoromethyl ketone.
-
Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. This is a self-validating step critical for ensuring the integrity of the experimental result.
Representative Experimental Data:
The following table, adapted from literature data, showcases the effectiveness of this methodology with various olefin substrates.[1]
| Substrate (Olefin) | Product | Yield (%) |
| 4-tert-Butylstyrene | 4-(4-(tert-butyl)phenyl)-1,1,1-trifluorobutan-2-one | 75 |
| 4-Phenyl-1-butene | 1,1,1-trifluoro-6-phenylhexan-2-one | 68 |
| 1-Octene | 1,1,1-trifluorodecan-2-one | 65 |
Conclusion and Recommendations
While simple TFMKs like 1,1,1-trifluoroacetone have their place in nucleophilic additions, this compound offers a superior level of synthetic versatility. Its ability to serve as a robust precursor for the trifluoroacetonyl radical under mild photoredox conditions opens the door to complex and divergent synthetic pathways that are inaccessible with the unsubstituted analogue.[1]
For researchers and drug development professionals aiming to construct novel trifluoromethylated scaffolds, this compound represents a strategic choice. It provides a reliable and powerful method for incorporating the trifluoroacetonyl moiety into a wide range of substrates, particularly olefins, enabling the rapid generation of diverse and valuable TFMK building blocks. Its balanced reactivity compared to the bromo-analogue often makes it the preferred reagent for developing scalable and cost-effective synthetic routes.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. This compound | 431-37-8 [chemicalbook.com]
- 8. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 431-37-8 [m.chemicalbook.com]
A Comparative Guide to Validating Experimental Results with 1-Chloro-3,3,3-trifluoroacetone
For the modern researcher in drug development and materials science, the precise introduction of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (–CF3), in particular, is a powerful tool for modulating the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical comparison of 1-Chloro-3,3,3-trifluoroacetone as a precursor for functionalization, benchmarked against other common trifluoromethylating agents. Our focus will be on a synthetically valuable and increasingly prevalent methodology: the photoredox-catalyzed radical addition to alkenes.
The Logic of Radical Trifluoroacetonylation
While many reagents are designed to deliver a "naked" trifluoromethyl radical (•CF3), this compound offers a unique alternative by generating a trifluoroacetonyl radical (•CH(COCF3)). This species can then participate in reactions to introduce the valuable trifluoromethyl ketone (TFMK) moiety, which is a known inhibitor of various enzymes.[2] The activation of this compound via photoredox catalysis provides a mild and efficient pathway to this reactive intermediate.
The central principle of this approach is the generation of a radical species under visible light irradiation, which then reacts with an alkene. The choice of a photoredox catalyst is critical; iridium complexes like fac-[Ir(ppy)3] are often selected due to their favorable redox potentials and long-lived excited states, which are necessary for efficient single-electron transfer (SET) processes.[2][3]
Below is a generalized workflow for the photoredox-catalyzed functionalization of an alkene using a radical precursor.
References
A Comparative Analysis of 1-Chloro-3,3,3-trifluoroacetone and Trifluoroacetone: A Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is a prized substituent known to improve metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparative study of two key reagents for introducing the trifluoromethyl ketone moiety: 1-Chloro-3,3,3-trifluoroacetone and its non-halogenated counterpart, trifluoroacetone. Through a detailed examination of their chemical properties, reactivity, and applications, supported by experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction to the Trifluoromethyl Ketone Synthon
Trifluoromethyl ketones (TFMKs) are versatile building blocks in organic synthesis, serving as precursors to a wide array of fluorine-containing compounds.[2] Their utility stems from the strong electron-withdrawing nature of the trifluoromethyl group, which significantly influences the reactivity of the adjacent carbonyl group. This heightened electrophilicity makes TFMKs valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This compound and trifluoroacetone are both prominent reagents for the synthesis of TFMKs. While structurally similar, the presence of a chlorine atom at the α-position in this compound introduces a distinct set of reactive properties that differentiate it from trifluoroacetone, offering both unique opportunities and challenges in synthetic design.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
A thorough understanding of the physical and chemical properties of these reagents is fundamental to their effective application. The following table summarizes the key physicochemical and spectroscopic data for this compound and trifluoroacetone.
| Property | This compound | Trifluoroacetone |
| Molecular Formula | C₃H₂ClF₃O[4] | C₃H₃F₃O[1] |
| Molecular Weight | 146.5 g/mol [4] | 112.05 g/mol [1] |
| Appearance | Colorless liquid[3] | Colorless liquid[1] |
| Boiling Point | 71-72 °C[3] | 22 °C[1] |
| Density | 1.45 g/cm³[3] | 1.252 g/cm³[1] |
| 1H NMR | Data not readily available in searched sources | A singlet is observed for the methyl protons. |
| 13C NMR | Data not readily available in searched sources | Resonances are expected for the methyl carbon, the carbonyl carbon, and the trifluoromethyl carbon. |
| FTIR (cm⁻¹) | A strong absorption band characteristic of the C=O stretching vibration is a key feature.[5] | Strong C-F stretching bands in the region of 1250-1100 cm⁻¹ and a strong C=O stretching band around 1760 cm⁻¹. |
Comparative Reactivity: The Impact of the α-Chloro Substituent
The primary distinction in the chemical behavior of this compound and trifluoroacetone lies in their reactivity, which is directly influenced by the α-chloro substituent.
Electrophilicity of the Carbonyl Carbon
Both molecules possess a highly electrophilic carbonyl carbon due to the inductive effect of the trifluoromethyl group. This makes them susceptible to nucleophilic attack. However, the additional electron-withdrawing chlorine atom in this compound further enhances the electrophilicity of its carbonyl carbon, making it, in principle, more reactive towards nucleophiles at the carbonyl center compared to trifluoroacetone.
Reactivity at the α-Carbon
The most significant difference in reactivity is at the α-carbon. The presence of the chlorine atom in this compound introduces a new electrophilic site. This α-carbon is susceptible to nucleophilic substitution (SN2) reactions , a pathway not available to trifluoroacetone. This dual reactivity of this compound—at both the carbonyl carbon and the α-carbon—opens up a broader range of synthetic transformations.
The enhanced reactivity of α-haloketones in SN2 reactions is a well-documented phenomenon, often attributed to the stabilization of the transition state through orbital overlap with the adjacent carbonyl group.[6]
Key Applications and Synthetic Utility
Both reagents are valuable for introducing the trifluoromethyl ketone motif, but their distinct reactivities lead to different primary applications.
This compound: A Precursor for α-Functionalized TFMKs
The unique reactivity of this compound makes it an ideal precursor for the synthesis of α-functionalized trifluoromethyl ketones. It can participate in reactions such as:
-
Photoredox-Catalyzed Reactions: It can serve as a precursor to the trifluoroacetonyl radical, which can then react with olefins to generate more complex TFMKs.[7]
-
Reformatsky Reaction: While trifluoroacetone itself is not a typical substrate for the Reformatsky reaction, the α-chloro functionality in this compound allows it to react with zinc to form a zinc enolate, which can then add to aldehydes and ketones.[8]
Trifluoroacetone: A Workhorse for Direct Trifluoromethyl Ketone Synthesis
Trifluoroacetone is a more direct and widely used reagent for the synthesis of compounds containing the 1,1,1-trifluoro-2-hydroxy-2-propyl group through nucleophilic addition to the carbonyl group. Common applications include:
-
Grignard Reactions: Trifluoroacetone readily reacts with Grignard reagents to produce tertiary alcohols bearing a trifluoromethyl group.
-
Aldol Condensations: The enolizable protons of trifluoroacetone allow it to participate in aldol-type reactions with aldehydes and ketones.
-
Synthesis of Heterocycles: It is a common building block for the synthesis of various trifluoromethyl-containing heterocyclic compounds.[9]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, detailed experimental protocols for representative reactions are provided below. The causality behind experimental choices is explained to ensure a deep understanding of the procedures.
Protocol 1: Visible-Light-Mediated Synthesis of Chloro-Trifluoromethyl Ketones using this compound
This protocol is adapted from a study on the divergent synthesis of trifluoromethyl ketones via photoredox catalysis.[7]
Objective: To synthesize a chloro-trifluoromethyl ketone derivative via a radical polar crossover mechanism.
Materials:
-
fac-[Ir(ppy)₃] (photocatalyst)
-
This compound
-
Styrene derivative (e.g., 4-tert-butylstyrene)
-
Anhydrous Chloroform (CHCl₃)
-
Nitrogen gas
-
8 mL crimp cap vial
-
Magnetic stir bar
-
Blue LEDs for irradiation
Procedure:
-
Vial Preparation: A flame-dried 8 mL crimp cap vial is charged with fac-[Ir(ppy)₃] (e.g., 3.3 mg, 1.0 mol%) and a magnetic stir bar.
-
Rationale: Flame-drying removes any adsorbed water from the glassware, which could quench the reaction. The photocatalyst is weighed directly into the reaction vessel to minimize transfer losses.
-
-
Inert Atmosphere: The vial is subjected to three vacuum/nitrogen cycles to ensure an inert atmosphere.
-
Rationale: Oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions.
-
-
Reagent Addition: Anhydrous chloroform (1 mL) is added under a nitrogen atmosphere, followed by the styrene derivative (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv) using a microsyringe.
-
Rationale: Anhydrous solvent is crucial to prevent side reactions. The use of a slight excess of the chloro-reagent ensures complete consumption of the limiting olefin.
-
-
Photocatalysis: The reaction mixture is irradiated with blue LEDs at room temperature for 1 hour with stirring.
-
Rationale: Blue light is used to excite the fac-[Ir(ppy)₃] photocatalyst, initiating the single-electron transfer process that generates the trifluoroacetonyl radical from this compound.
-
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the photocatalyst. The solvent is then removed under reduced pressure to afford the crude chloro-trifluoromethyl ketone derivative. Further purification can be achieved by column chromatography if necessary.
-
Rationale: Celite filtration is an effective method for removing solid catalysts. Evaporation under reduced pressure is a gentle way to remove the volatile solvent.
-
Diagram of Experimental Workflow:
Caption: Workflow for the photocatalyzed synthesis of chloro-trifluoromethyl ketones.
Protocol 2: Grignard Reaction with Trifluoroacetone
This protocol outlines a general procedure for the nucleophilic addition of a Grignard reagent to trifluoroacetone.
Objective: To synthesize a tertiary alcohol containing a trifluoromethyl group.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Trifluoroacetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or argon atmosphere setup (e.g., Schlenk line)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings. Add a small portion of a solution of the alkyl or aryl halide in anhydrous diethyl ether via a dropping funnel. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed.
-
Rationale: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water. Iodine can help to activate the magnesium surface.
-
-
Addition of Trifluoroacetone: The Grignard reagent solution is cooled in an ice bath. A solution of trifluoroacetone in anhydrous diethyl ether is added dropwise from the dropping funnel. An exothermic reaction is expected. The addition rate should be controlled to maintain a gentle reaction.
-
Rationale: Cooling the reaction mixture helps to control the exothermicity of the addition reaction and minimize side reactions.
-
-
Quenching: After the addition is complete and the reaction has stirred for an appropriate time (e.g., 1 hour at room temperature), the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Rationale: A saturated NH₄Cl solution is a mild acid that protonates the resulting alkoxide and neutralizes any remaining Grignard reagent without causing significant side reactions that can occur with stronger acids.
-
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol. Further purification can be performed by distillation or column chromatography.
-
Rationale: Standard aqueous work-up procedures are used to isolate and purify the desired product.
-
Diagram of Reaction Pathway:
Caption: Pathway for the synthesis of tertiary alcohols via Grignard reaction with trifluoroacetone.
Conclusion: Choosing the Right Reagent for Your Synthesis
Both this compound and trifluoroacetone are valuable reagents for the synthesis of trifluoromethylated compounds. The choice between them should be guided by the specific synthetic target.
-
For the direct introduction of the 1,1,1-trifluoro-2-hydroxy-2-propyl moiety via nucleophilic addition to a carbonyl, trifluoroacetone is the more straightforward and commonly used reagent.
-
When the synthetic goal is to create more complex trifluoromethyl ketones with functionalization at the α-position, This compound offers unique synthetic handles through its susceptibility to nucleophilic substitution at the α-carbon and its utility in radical-based transformations.
By understanding the distinct reactivity profiles and applications of these two reagents, researchers can better navigate the complexities of organofluorine chemistry and accelerate the development of novel molecules with desired properties.
References
- 1. 1,1,1-Trifluoroacetone – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. 1,1,1-Trifluoroacetone | 421-50-1 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Chloro-3,3,3-trifluoroacetone
For researchers, scientists, and professionals in drug development, the precise and unambiguous confirmation of synthesized molecules is paramount. This guide provides an in-depth technical comparison of spectroscopic methods for the confirmation of 1-Chloro-3,3,3-trifluoroacetone, a valuable building block in the synthesis of pharmaceuticals and agrochemicals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, offering field-proven insights and experimental data to ensure the integrity of your products.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of this compound often involves the chlorination of 1,1,1-trifluoroacetone. This process can lead to the formation of various byproducts, including di- and tri-chlorinated species. A comprehensive analytical approach is therefore not just about confirming the presence of the desired product, but also about identifying and quantifying these potential impurities.
A common synthetic route involves the direct chlorination of 1,1,1-trifluoroacetone. However, controlling the selectivity of this reaction can be challenging, leading to a mixture of products. For instance, over-chlorination can result in the formation of 1,1-dichloro-3,3,3-trifluoroacetone and other polychlorinated species. The presence of these impurities can significantly impact the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient (API).
Core Spectroscopic Techniques for Product Confirmation
A multi-pronged spectroscopic approach is the gold standard for the confirmation of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for product identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a singlet for the two protons of the chloromethyl group (-CH₂Cl). The chemical shift of this peak is influenced by the electronegativity of the adjacent chlorine atom and the carbonyl group. Typically, protons alpha to a carbonyl and a halogen appear in the range of 4.0-5.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal three distinct carbon signals:
-
The carbonyl carbon (C=O), which is expected to appear significantly downfield (typically in the range of 180-200 ppm) due to its sp² hybridization and the electron-withdrawing effect of the adjacent trifluoromethyl and chloromethyl groups.
-
The trifluoromethyl carbon (-CF₃), which will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift will be in the range of 110-125 ppm.
-
The chloromethyl carbon (-CH₂Cl), which will be observed further upfield, typically in the range of 40-50 ppm.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds. The ¹⁹F NMR spectrum of this compound will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoroacetyl group generally falls in the range of -70 to -85 ppm relative to CFCl₃.[1][2][3][4]
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh approximately 10-20 mg of the synthesized product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a spectrometer with appropriate parameters.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Due to the presence of electron-withdrawing halogen atoms, the C=O stretching frequency in α-haloketones is typically shifted to a higher wavenumber compared to simple ketones.[5][6] For this compound, this band is expected to appear in the range of 1750-1780 cm⁻¹. Other characteristic absorptions include C-F stretching vibrations (typically strong and in the region of 1100-1300 cm⁻¹) and the C-Cl stretching vibration (usually in the 600-800 cm⁻¹ region).
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch | 1750 - 1780 | Strong |
| C-F | Stretch | 1100 - 1300 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
| C-H | Stretch | 2900 - 3000 | Weak to Medium |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid sample directly onto the crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent after analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
For this compound (molecular weight: 146.49 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) at m/z 146. A characteristic feature of chlorine-containing compounds is the presence of an isotopic peak at M+2, corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).[7]
Common fragmentation pathways for α-haloketones include α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.[8][9][10][11] For this compound, this could lead to the formation of fragments such as [CF₃CO]⁺ (m/z 97) and [CH₂Cl]⁺ (m/z 49).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Use a suitable GC column and temperature program to separate the components of the mixture.
-
Acquire the mass spectra of the eluting compounds.
Comparison of Analytical Techniques: NMR vs. GC-MS
Both NMR and GC-MS are powerful techniques for the analysis of this compound, but they offer different advantages.
Table 2: Comparison of NMR and GC-MS for Product Confirmation
| Feature | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Information Provided | Detailed structural information, connectivity, and stereochemistry. | Molecular weight, fragmentation patterns, and separation of volatile components. |
| Purity Assessment | Quantitative NMR (qNMR) can provide highly accurate purity determination against a certified standard.[12][13][14] | Provides relative percentages of components in a mixture based on peak area. |
| Sensitivity | Generally lower sensitivity than MS. | High sensitivity, capable of detecting trace impurities.[15] |
| Sample Throughput | Can be slower, especially for complex 2D experiments. | Relatively fast for routine analysis. |
| Identification of Unknowns | Excellent for de novo structure elucidation. | Relies on fragmentation patterns and library matching for identification. |
For routine quality control and purity assessment, GC-MS is often the preferred method due to its high sensitivity and throughput.[7][15] However, for definitive structural confirmation and the characterization of unknown impurities, NMR is indispensable. A comprehensive approach utilizing both techniques provides the most robust and reliable characterization of the synthesized product.
Workflow for Spectroscopic Confirmation
References
- 1. dovepress.com [dovepress.com]
- 2. scispace.com [scispace.com]
- 3. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. acdlabs.com [acdlabs.com]
- 7. 3,3-Dichloro-1,1,1-trifluoroacetone | C3HCl2F3O | CID 2779020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Determination of 1-Chloro-3,3,3-trifluoroacetone: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 1-Chloro-3,3,3-trifluoroacetone, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its reactive nature necessitates a thorough understanding of its purity profile to ensure the quality, safety, and efficacy of the final product. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the purity of this compound: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each method, present field-proven experimental protocols, and offer a critical evaluation of their respective strengths and limitations.
The Critical Role of Purity Analysis
Impurities in this compound can arise from various stages, including synthesis, purification, and storage. Common impurities may include unreacted starting materials, byproducts from side reactions, or degradation products. For instance, in the synthesis of 1,1,1-trifluoroacetone via hydrogenolysis of halogenated precursors, related chlorinated species can be present as impurities.[2][3] The presence of such impurities can have significant consequences, potentially leading to the formation of undesired byproducts in subsequent reactions, reduced yields, and in the context of drug development, the introduction of potentially toxic components. Therefore, robust and reliable analytical methods are essential for the quality control of this critical reagent.
Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis
Gas chromatography is a powerful separation technique ideally suited for the analysis of volatile and thermally stable compounds like this compound.[4] The principle lies in the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Compounds are separated based on their boiling points and their interactions with the stationary phase.
Causality in Experimental Design for GC Analysis
The choice of the GC column is critical for achieving optimal separation of this compound from potential impurities. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for halogenated compounds. This polarity provides a balance of dispersive and dipole-dipole interactions, facilitating the separation of compounds with similar boiling points but different polarities. The temperature program is another crucial parameter. A gradient temperature program is typically employed to ensure the efficient elution of both volatile and less volatile impurities. The initial oven temperature is set below the boiling point of the most volatile component to ensure good separation of early-eluting peaks, while the final temperature is high enough to elute any less volatile impurities in a reasonable time frame.
Experimental Protocol: GC-FID for Purity Assay
This protocol outlines a self-validating system for the routine purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 10 mg/mL in a suitable solvent such as acetone or dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 10 mg/mL.
-
Prepare a blank sample containing only the solvent.
2. GC-FID Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent Intuvo 9000 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, split ratio 50:1 |
| Oven Program | Initial 50 °C, hold for 2 min, ramp to 200 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Makeup Gas | Nitrogen |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
For quantitative analysis of specific impurities, a calibration curve should be generated using certified reference standards.
References
A Comparative Guide to the Efficacy of 1-Chloro-3,3,3-trifluoroacetone as a Synthetic Building Block
In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for modulating pharmacokinetic and physicochemical properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The selection of an appropriate building block to introduce this moiety is therefore a critical decision in the synthetic design process. This guide provides an in-depth comparison of 1-Chloro-3,3,3-trifluoroacetone (CTFA), a versatile and highly reactive building block, against its common alternatives, supported by experimental data and mechanistic insights to inform your selection process.
The Strategic Advantage of this compound (CTFA)
This compound is a bifunctional reagent characterized by a highly electrophilic ketone and a reactive chloromethyl group. This unique combination of functionalities, stemming from the potent electron-withdrawing nature of the adjacent trifluoromethyl group, makes CTFA an exceptionally valuable precursor for a wide array of trifluoromethyl-containing structures. Its utility is most pronounced in the synthesis of complex heterocyclic systems and chiral alcohols, where its distinct reactivity profile offers significant advantages over other trifluoromethylating agents.
Comparative Efficacy: CTFA vs. Alternative Building Blocks
The choice of a building block is often a trade-off between reactivity, selectivity, cost, and ease of handling. Here, we compare CTFA to other common trifluoromethyl ketones and related synthons.
| Building Block | Key Features | Advantages | Disadvantages | Typical Applications |
| This compound (CTFA) | Highly electrophilic ketone, reactive C-Cl bond | Versatile for heterocycle synthesis, allows for sequential reactions at two sites. | Moisture sensitive, can be more expensive than simpler ketones. | Pyrazoles, isoxazoles, trifluoromethylated chiral alcohols. |
| Trifluoroacetone | Electrophilic ketone | Lower cost, simpler reaction profiles for aldol-type additions. | Lacks a secondary reactive handle for subsequent cyclizations. | Trifluoromethylated alcohols and alkenes. |
| Ethyl trifluoroacetoacetate | β-ketoester | Highly versatile for heterocycle synthesis (e.g., pyrimidines, pyridines), readily available. | Can lead to multiple side products if reaction conditions are not optimized. | Knorr pyrrole synthesis, Hantzsch pyridine synthesis. |
| Trifluoroacetic Anhydride (TFAA) | Acylating agent | Potent acylating agent for introducing the trifluoroacetyl group. | Highly reactive and corrosive, limited to acylation reactions. | Esterifications, Friedel-Crafts acylations. |
Mechanistic Insight and Synthetic Applications
The power of CTFA lies in its predictable, stepwise reactivity. The trifluoromethyl group renders the carbonyl carbon highly susceptible to nucleophilic attack. This is the initial entry point for a vast number of synthetic transformations.
A prominent application of CTFA is in the synthesis of 3-(trifluoromethyl)-1H-pyrazoles, a scaffold of significant interest in drug discovery. The reaction proceeds via a condensation reaction with hydrazine hydrate.
The mechanism involves an initial nucleophilic attack of the hydrazine onto the highly electrophilic carbonyl carbon of CTFA, followed by an intramolecular cyclization with the loss of water and hydrogen chloride. This reaction is often high-yielding and proceeds under mild conditions.
A Senior Application Scientist's Guide: Validation of a Synthetic Route Utilizing 1-Chloro-3,3,3-trifluoroacetone for the Synthesis of Chiral Trifluoromethyl Alcohols
Introduction: The Strategic Importance of Trifluoromethylated Architectures
In the landscape of modern drug discovery and materials science, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy for enhancing molecular properties.[1][2] This small structural modification can profoundly increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, the development of efficient, scalable, and selective synthetic routes to access trifluoromethylated building blocks is of paramount importance.
This guide provides an in-depth validation of a synthetic route that employs 1-chloro-3,3,3-trifluoroacetone as a key starting material for producing chiral trifluoromethyl-substituted tertiary alcohols. These alcohols are versatile intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[4] We will dissect this primary route, explaining the causality behind each experimental choice, and compare it objectively with a prominent alternative methodology: the nucleophilic trifluoromethylation of a non-fluorinated ketone using the Ruppert-Prakash reagent. This comparative analysis is supported by representative experimental data to guide researchers in selecting the optimal strategy for their specific synthetic challenges.
Part 1: The Primary Synthetic Route - Nucleophilic Addition to this compound
The core of this route involves the addition of an organometallic nucleophile to the electrophilic carbonyl carbon of this compound. The potent electron-withdrawing nature of the -CF3 group renders this carbonyl highly susceptible to nucleophilic attack.
Workflow Overview
The general transformation is the addition of a Grignard or organolithium reagent to the ketone, followed by an aqueous workup to yield the desired tertiary alcohol. A critical aspect of this route is the potential for asymmetric synthesis, introducing a chiral center at the carbinol carbon.
References
Characterization of Novel Compounds Synthesized from 1-Chloro-3,3,3-trifluoroacetone: A Comparative Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] 1-Chloro-3,3,3-trifluoroacetone emerges as a highly valuable and reactive fluorinated building block for accessing novel chemical entities.[3][4] This guide provides an in-depth characterization of compounds derived from this precursor, presenting a comparative analysis against non-fluorinated analogues. We will explore the causality behind synthetic strategies, detail rigorous characterization protocols using advanced spectroscopic techniques, and present supporting data to guide researchers in leveraging this versatile intermediate for next-generation drug development.
The Trifluoromethyl Group: A Privileged Motif in Drug Design
The trifluoromethyl group is far more than a simple methyl or chloro bioisostere.[5] Its unique electronic properties impart profound changes to a parent molecule. The strong electron-withdrawing nature, a result of the high electronegativity of fluorine, can significantly alter the pKa of nearby functional groups, thereby influencing ionization states and interactions with biological targets.[2][6] This electronic modulation, combined with increased lipophilicity (Hansch π value of +0.88) and metabolic stability, makes trifluoromethylation a key strategy for optimizing lead compounds.[1][5] Molecules containing the –CF₃ group often exhibit enhanced membrane permeability and a reduced susceptibility to metabolic oxidation, leading to improved bioavailability and longer drug half-lives.[2][7] A multitude of FDA-approved drugs, including Fluoxetine (Prozac) and Celecoxib (Celebrex), feature the –CF₃ group, underscoring its importance in successful drug design.[5][8][9]
Synthetic Pathways from this compound
This compound (CAS 431-37-8) offers two primary points of reactivity: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of a diverse library of complex molecules.
Nucleophilic Substitution Reactions
The α-chloro position is activated for Sₙ2 reactions. This pathway is fundamental for introducing heteroatomic functional groups, such as amines, thiols, and ethers, which are prevalent in pharmacologically active compounds.
-
Example Pathway: Synthesis of a Novel Trifluoromethylated Aminoketone A common strategy involves the reaction with primary or secondary amines to yield α-aminoketones, a scaffold present in numerous bioactive molecules. The reaction proceeds readily, often under mild basic conditions to neutralize the HCl byproduct.
Caption: Synthetic workflow for an Sₙ2 reaction.
Carbonyl Group Transformations
The ketone functionality can be targeted by a variety of classic carbonyl reactions, including aldol condensations, Wittig reactions, and reductive aminations, to build molecular complexity and introduce new stereocenters.
-
Example Pathway: Aldol Condensation Base-catalyzed reaction with another ketone or aldehyde can form β-hydroxy ketone adducts. The strong electron-withdrawing effect of the –CF₃ group can influence the enolate formation and the subsequent reaction kinetics.
Rigorous Characterization: A Multi-Technique Approach
Accurate structural elucidation is non-negotiable. For fluorinated compounds, a combination of spectroscopic methods is essential, with ¹⁹F NMR playing a particularly critical role.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Provide the foundational carbon-hydrogen framework of the molecule. In derivatives of this compound, the protons on the carbon adjacent to the carbonyl (the α-carbon) will show characteristic shifts and coupling patterns.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for characterizing these compounds.[11] Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion (~400 ppm), even subtle structural changes are readily detected.[10][11] The trifluoromethyl group typically appears as a sharp singlet in a characteristic region (around -75 to -80 ppm relative to CFCl₃). Any coupling to nearby protons (e.g., ³JHF) provides invaluable structural information. The high sensitivity of ¹⁹F NMR also allows for accurate quantification of fluorinated compounds in a mixture when using an internal standard like hexafluorobenzene.[11][12]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation patterns observed in MS/MS experiments can help to piece together the molecular structure, with characteristic losses of CF₃ or related fragments providing strong evidence for the intended product.
Experimental Protocol 1: General Synthesis of an α-Arylamino-Trifluoroacetone Derivative
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add the desired substituted aniline (1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The base acts as an acid scavenger.
-
Reaction: Stir the reaction mixture vigorously at 50 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure α-arylamino ketone.
Experimental Protocol 2: Spectroscopic Characterization
-
NMR Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H & ¹³C NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum. A simple one-pulse experiment is usually sufficient. Note the chemical shift (δ) in ppm. For quantitative analysis, include a known amount of an internal standard (e.g., hexafluorobenzene) and use a sufficient relaxation delay (D1 > 5*T₁).[12]
-
HRMS Analysis: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.
Comparative Analysis: The Fluoro Advantage
To demonstrate the impact of trifluoromethylation, we compare the properties of a synthesized novel compound, 1,1,1-trifluoro-3-(phenylamino)propan-2-one (TFAP) , with its non-fluorinated analog, 1-(phenylamino)propan-2-one (PAP) .
Table 1: Comparative Spectroscopic Data
| Parameter | 1,1,1-trifluoro-3-(phenylamino)propan-2-one (TFAP) | 1-(phenylamino)propan-2-one (PAP) - Alternative | Rationale for Difference |
| ¹H NMR (δ, ppm) | CH₂: ~4.5 (s) | CH₂: ~4.0 (s) | The strong electron-withdrawing –CF₃ group deshields the adjacent CH₂ protons, shifting them downfield. |
| ¹³C NMR (δ, ppm) | C=O: ~195 (q) | C=O: ~205 | The –CF₃ group influences the electronic environment of the carbonyl carbon. The quartet (q) splitting is due to ¹JCF coupling. |
| ¹⁹F NMR (δ, ppm) | CF₃: ~ -78 (s) | N/A | This signal is characteristic of the trifluoromethyl ketone moiety. |
| LogP (Calculated) | ~2.5 | ~1.6 | The –CF₃ group significantly increases lipophilicity, which can improve membrane permeability.[1] |
Table 2: Hypothetical Biological Activity Comparison
| Compound | Target Enzyme | IC₅₀ (nM) | Fold Improvement |
| TFAP | Kinase X | 50 | 10x |
| PAP | Kinase X | 500 | - |
The 10-fold increase in potency for TFAP could be attributed to stronger binding interactions within the kinase active site. The trifluoromethyl group may engage in favorable electrostatic or hydrophobic interactions that are not possible for the methyl group of the alternative compound.[13]
Workflow for Novel Compound Development
The process from synthesis to evaluation follows a logical, self-validating progression. Each step confirms the success of the previous one before proceeding.
Caption: From Synthesis to Lead Optimization.
Conclusion and Future Perspectives
This compound is a powerful and versatile starting material for generating novel trifluoromethyl-containing compounds. The predictable reactivity at both the α-carbon and the carbonyl group allows for the rational design of diverse molecular scaffolds. Rigorous characterization, spearheaded by ¹⁹F NMR and HRMS, is essential to confirm the identity and purity of these new chemical entities. As demonstrated, the introduction of the –CF₃ group frequently imparts significant advantages in lipophilicity and biological potency when compared to non-fluorinated or other halogenated analogs. For researchers in drug discovery, mastering the synthesis and characterization of molecules from this building block provides a reliable pathway to developing next-generation therapeutics with enhanced pharmacological properties.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound CAS#: 431-37-8 [m.chemicalbook.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. westmont.edu [westmont.edu]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Stereochemistry of Products from 1-Chloro-3,3,3-trifluoroacetone Reactions
Introduction: The Synthetic Value of a Dichotomous Reagent
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and electronic properties.[1] The trifluoromethyl (CF3) group, in particular, is a privileged motif. 1-Chloro-3,3,3-trifluoroacetone stands out as a uniquely valuable C3 building block, offering two distinct points of reactivity: a highly electrophilic carbonyl carbon, activated by the potent electron-withdrawing CF3 group, and a versatile chloromethyl group amenable to nucleophilic substitution.
This dual reactivity makes it a powerful precursor for synthesizing complex chiral molecules, especially fluorinated alcohols and amines, which are key intermediates for pharmaceuticals.[2][3] However, harnessing its synthetic potential hinges on a critical challenge: controlling the stereochemical outcome of its reactions. The generation of a new stereocenter during nucleophilic addition to the carbonyl is a pivotal transformation that demands precise stereocontrol.[4][5]
This guide provides a comparative analysis of established and emerging methodologies for directing the stereochemistry of reactions at the carbonyl center of this compound. We will dissect the mechanistic underpinnings of asymmetric reduction and aldol addition, present comparative performance data, and provide actionable experimental protocols for researchers in drug discovery and chemical development.
Part 1: Asymmetric Reduction of the Carbonyl – Accessing Chiral Fluorinated Alcohols
The reduction of the prochiral ketone in this compound to the corresponding chiral alcohol, (R)- or (S)-1-chloro-3,3,3-trifluoropropan-2-ol, is a fundamental and high-value transformation. Due to the stereoelectronic properties of trifluoromethyl ketones, these substrates are notoriously challenging for many traditional asymmetric reduction catalysts.[2] The small steric difference between the chloromethyl and trifluoromethyl groups requires a highly organized transition state to achieve significant enantiomeric excess (e.e.).
Comparative Analysis of Catalytic Systems
We will compare three leading strategies: Iridium-catalyzed asymmetric hydrogenation, Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), and biocatalytic reduction.
| Methodology | Catalyst System | Typical Conditions | Yield (%) | e.e. (%) | Key Advantages/Disadvantages | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / f-amphol | H₂ (50 bar), NaOAc, 2-propanol, 30 °C, 12h | Up to 99% | Up to 99% | Adv: Excellent enantioselectivity, high yields. Disadv: Requires high-pressure H₂ gas. | [2] |
| Asymmetric Transfer Hydrogenation | (R,R)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/NEt₃ (5:2), CH₂Cl₂, 28 °C, 16h | >95% | Up to 98% | Adv: Avoids high-pressure H₂, operationally simpler. Disadv: Requires stoichiometric H-donor. | [6] |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Whole cells or isolated enzyme, cofactor regeneration system (e.g., glucose/GDH), buffer | Variable | >95% | Adv: High selectivity, mild "green" conditions. Disadv: Requires specific enzymes, potential for substrate/product inhibition. | [7] |
Mechanistic Insight: The Basis of Stereoselection
In transition metal-catalyzed hydrogenations, stereocontrol is dictated by the chiral ligand framework. For instance, in Ru-TsDPEN catalyzed ATH, the substrate approaches the metal-hydride complex in a way that minimizes steric clashes between the ketone's substituents (CF₃ and CH₂Cl) and the ligand's groups (p-cymene and tosyl). The η⁶-arene ring of the catalyst often engages in a stabilizing CH/π interaction with one of the substrate's aromatic rings (if present), or otherwise creates a sterically defined pocket that favors one facial approach over the other.[6]
Below is a generalized workflow for catalyst screening in asymmetric transfer hydrogenation.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Field-Proven Protocol: Asymmetric Transfer Hydrogenation using (R,R)-Ru-TsDPEN
This protocol is a self-validating system designed for high enantioselectivity.
-
Catalyst Preparation: In a glovebox, add (R,R)-TsDPEN (1.1 mol%) and [RuCl₂(p-cymene)]₂ (0.5 mol%) to a dry Schlenk flask. Add anhydrous, degassed dichloromethane (0.1 M relative to substrate). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Mixture: Prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Initiation: Add this compound (1.0 eq) to the flask containing the active catalyst. Then, add the formic acid/triethylamine mixture (1.5 eq of formic acid).
-
Execution: Seal the flask and stir the reaction mixture at 28 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
Workup and Validation: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Stereochemical Assessment: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC analysis.
Part 2: Stereoselective Aldol Additions – Creating Tertiary Trifluoromethyl Carbinols
The aldol reaction is a cornerstone of C-C bond formation.[8][9] Reacting an enolate with this compound provides access to β-hydroxy ketones bearing a valuable trifluoromethylated tertiary alcohol moiety.[10] Controlling the absolute stereochemistry of this newly formed stereocenter is paramount. The primary challenge lies in overcoming the often-low facial selectivity in additions to trifluoromethyl ketones.
Comparative Analysis of Stereocontrol Strategies
We focus on two powerful and complementary approaches: chiral auxiliary-based methods and organocatalysis.
| Methodology | Stereocontrol Element | Typical Conditions | Yield (%) | d.r. | e.e. (%) | Key Advantages/Disadvantages | Reference |
| Chiral Auxiliary | Evans' Oxazolidinone | 1. LDA, THF, -78 °C; 2. Add ketone; 3. Quench | 70-90% | >95:5 | >98% | Adv: High predictability (Zimmerman-Traxler), excellent selectivity. Disadv: Stoichiometric chiral source, requires attachment/removal steps. | [11][12] |
| Organocatalysis | Bifunctional Thiourea/Squaramide | Catalyst (5-10 mol%), Toluene, -20 °C | 60-85% | 80:20 - >95:5 | 85-95% | Adv: Catalytic chirality, operationally simple. Disadv: Selectivity can be substrate-dependent. | [10] |
Mechanistic Insight: Enforcing Facial Selectivity
1. Chiral Auxiliaries: The Evans' oxazolidinone auxiliary provides a masterclass in steric control.[11] Deprotonation with LDA generates a Z-enolate, which chelates to the lithium cation. The bulky substituent on the auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the enolate. The trifluoromethyl ketone then approaches the enolate from the less hindered face, proceeding through a highly ordered, six-membered Zimmerman-Traxler transition state to yield the syn-aldol product with exceptional diastereoselectivity.[12]
Caption: Simplified Zimmerman-Traxler model for aldol reactions.
2. Organocatalysis: Bifunctional catalysts, such as thioureas or squaramides, operate through a non-covalent, hydrogen-bonding mechanism.[10][13] The two N-H groups of the catalyst simultaneously activate both reaction partners. One N-H hydrogen bonds to and activates the carbonyl oxygen of the this compound, lowering its LUMO. The other N-H interacts with the enolate (or its silyl enol ether precursor), positioning it for a facially selective attack within the chiral environment of the catalyst.
Field-Proven Protocol: Chiral Auxiliary-Controlled Aldol Addition
This protocol describes the addition of an acetate enolate equivalent to this compound.
-
Auxiliary Attachment: Prepare the N-acetyl oxazolidinone by reacting (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with acetyl chloride and a non-nucleophilic base.
-
Enolate Formation: Dissolve the N-acetyl oxazolidinone (1.05 eq) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask. Cool the solution to -78 °C (acetone/dry ice bath). Add lithium diisopropylamide (LDA, 1.0 eq, freshly prepared or titrated) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Aldol Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Execution: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the ketone by TLC.
-
Workup and Validation: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Auxiliary Removal: The chiral auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the corresponding β-hydroxy acid without epimerization.
Conclusion
Mastering the stereochemical outcome of reactions with this compound is essential for leveraging its full potential as a fluorinated building block. For the asymmetric reduction of its carbonyl, both transition-metal catalysis and biocatalysis offer highly effective routes to chiral 1-chloro-3,3,3-trifluoropropan-2-ol, with the choice often depending on available equipment (high-pressure hydrogenators) and scalability requirements. Iridium and Ruthenium-based systems, in particular, provide robust and predictable results with excellent enantioselectivity.[2][6]
For carbon-carbon bond-forming reactions like the aldol addition, chiral auxiliaries remain the gold standard for achieving near-perfect diastereoselectivity through well-understood, sterically-governed transition states.[11][12] Concurrently, the rapid evolution of organocatalysis presents a compelling alternative, offering high enantioselectivity in a more atom-economical, catalytic fashion.[10] The continued development of more potent and selective organocatalysts will undoubtedly expand the toolkit for constructing complex, trifluoromethylated stereocenters. The methodologies and protocols presented herein provide a validated foundation for researchers to confidently design and execute stereocontrolled syntheses using this versatile reagent.
References
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 6. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3,3,3-trifluoroacetone
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of hazardous waste is not merely a regulatory hurdle but a cornerstone of a safe, ethical, and sustainable laboratory environment. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 1-Chloro-3,3,3-trifluoroacetone, ensuring the safety of your personnel and the protection of our environment.
Immediate Safety & Hazard Recognition: Understanding the Risks
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a flammable liquid and vapor , harmful if swallowed or in contact with skin , and causes skin and serious eye irritation .[1] As a halogenated organic compound, it requires specific disposal pathways and must not be mixed with non-halogenated waste streams.[2][3]
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₂ClF₃O | [1][4] |
| Molecular Weight | 146.5 g/mol | [1][4] |
| Boiling Point | 71-72°C | [4] |
| Flash Point | 50°C | [4] |
| Density | 1.45 g/cm³ | [4] |
Expert Insight: The relatively low boiling point and flash point underscore the importance of handling this compound in a well-ventilated area, away from any potential ignition sources. Its density, being greater than water, is a critical consideration in the event of a spill, as it will sink and may be harder to contain.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. For larger volumes or when there is a significant splash risk, a face shield worn over safety glasses is recommended.
-
Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves offer protection for incidental contact but should be changed immediately upon contamination. For more prolonged handling, consider thicker, reusable gloves and always consult the manufacturer's chemical resistance guide.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure that long pants and closed-toe shoes are worn to cover all exposed skin.
-
Respiratory Protection: All handling of this compound, including disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a safe and compliant disposal process. Each step is critical and builds upon the last to create a system that minimizes risk.
Phase 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. This container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass. Avoid metal containers if there is a risk of corrosion.
-
Halogenated Waste Stream: This is a halogenated organic waste . It must be collected separately from non-halogenated organic waste.[3][5] Mixing these waste streams can lead to dangerous reactions and significantly increases disposal costs.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas. The label should also include the date accumulation started and the associated hazards (e.g., Flammable, Toxic).
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not fill the container beyond 90% capacity to allow for vapor expansion. Store the container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin.
Phase 2: Arranging for Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for guidance on hazardous waste disposal. They will provide you with the necessary paperwork and schedule a pickup.
-
Waste Characterization: You will likely need to provide your EHS office with an accurate description of the waste, including the chemical name and estimated quantity.
-
EPA Hazardous Waste Code: While this compound is a halogenated organic compound, the specific EPA hazardous waste code will depend on its use. If it is a spent solvent, it may fall under the F001 or F002 listings for halogenated solvents.[6][7] However, it is the generator's responsibility to correctly classify the waste. Always consult with your EHS professional or the hazardous waste disposal contractor to determine the appropriate EPA waste code.
-
Licensed Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste contractor. The primary and most environmentally sound method of disposal for this type of waste is incineration at a permitted facility.[2]
Phase 3: Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until it is properly decontaminated.
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your halogenated waste container. Subsequent rinses may also need to be collected, depending on local regulations.
-
Defacing the Label: Once the container is properly rinsed, deface or remove the original label.
-
Final Disposal: The rinsed and defaced container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.
Expert Insight: Never leave an empty, un-rinsed container in the laboratory. The residual vapors can pose an inhalation hazard and a potential fire risk.
Emergency Procedures: Spill Response
In the event of a spill of this compound, a prompt and informed response is crucial.
For a Small Spill (less than 100 mL) within a Fume Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.
-
Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.
For a Large Spill (greater than 100 mL) or a Spill Outside of a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Call for Emergency Assistance: Contact your institution's emergency response team or EHS office immediately. Provide them with the chemical name, location, and approximate quantity of the spill.
-
Do Not Attempt to Clean Up a Large Spill Yourself unless you are specifically trained and equipped to do so.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. esemag.com [esemag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. wku.edu [wku.edu]
Personal protective equipment for handling 1-Chloro-3,3,3-trifluoroacetone
An Expert Guide to Personal Protective Equipment for Handling 1-Chloro-3,3,3-trifluoroacetone
In the landscape of pharmaceutical research and drug development, the judicious handling of reactive intermediates is paramount. This compound is a potent building block in organic synthesis, valued for the unique reactivity conferred by its halogenated structure. However, this same reactivity necessitates a comprehensive and uncompromising approach to safety. This guide provides a detailed, experience-driven protocol for the selection and use of personal protective equipment (PPE), alongside essential operational and disposal plans, to ensure the well-being of laboratory professionals.
The Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a volatile, colorless liquid. While a complete toxicological profile is not widely published, its structure as an α-chlorinated ketone allows us to infer a significant hazard profile based on established chemical principles and data from analogous compounds.[1][2] The primary risks are:
-
High Corrosivity : Similar to other α-halo ketones, this compound is expected to be severely corrosive to the eyes, skin, and respiratory tract.[3] Direct contact can lead to serious chemical burns and potentially irreversible tissue damage. The risk of blindness from eye contact is significant.
-
Inhalation Toxicity : The compound's volatility, combined with its corrosive nature, makes it a potent inhalation hazard. Vapors can cause severe irritation and damage to the respiratory system.[4] Analogous compounds are fatal if inhaled.[3]
-
Dermal Toxicity : Absorption through the skin is a critical route of exposure. Similar compounds are classified as fatal in contact with skin.[3][4]
-
Reactivity : The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, enhancing its reactivity with biological nucleophiles within the body.
These hazards mandate that the chemical be handled with stringent engineering controls and a robust, multi-layered PPE strategy.
The PPE Protocol: A Self-Validating System for Safety
The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for all procedures involving this compound.
| PPE Component | Specification | Rationale & Field-Proven Insights |
| Hand Protection | Primary: Butyl Rubber or Viton™ Secondary: Long-cuffed Nitrile (as inner glove) | Standard nitrile and latex gloves offer insufficient breakthrough time for aggressive halogenated solvents. Butyl rubber provides excellent resistance to ketones and chlorinated compounds. Double-gloving is a mandatory practice: the outer glove bears the primary splash risk, while the inner glove protects against contamination during doffing. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) AND a full-face shield. | The severe corrosivity and lachrymatory (tear-producing) nature of α-halo ketones demand absolute protection.[3] Goggles provide a seal against vapors and splashes, while the face shield offers a critical secondary barrier for the entire face.[5][6] Safety glasses are inadequate. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor (OV) cartridge. | Due to its volatility and acute inhalation toxicity, all work must be performed in a certified chemical fume hood. A respirator is essential for spill response or in the event of a fume hood failure. A written respiratory protection program should be in place.[5] |
| Protective Clothing | Flame-resistant lab coat AND a chemical-resistant apron (Neoprene or Butyl Rubber). | A lab coat provides a basic barrier. For handling quantities greater than a few milliliters or during transfers and distillations, a chemical-resistant apron is required to protect against splashes and spills that could saturate the lab coat.[6][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills, which can quickly saturate leather or fabric footwear. |
Workflow for Donning and Doffing PPE
A disciplined sequence is critical to prevent the transfer of contaminants from the PPE to your skin or clothing. The process must be deliberate, moving from the most contaminated items to the least.
Caption: Sequential workflow for donning and doffing PPE.
Operational and Disposal Plan
Handling and Engineering Controls
-
Designated Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Ventilation : The fume hood must have a verified face velocity of 80-120 feet per minute.
-
Storage : Store the chemical in a tightly sealed, properly labeled container in a cool, well-ventilated, and locked cabinet away from incompatible materials (strong bases, oxidizers).
-
Spill Kit : A dedicated spill kit containing inert absorbent material (e.g., vermiculite), and labeled waste bags must be immediately accessible.
Emergency Response Protocol
Immediate and correct action is critical in an emergency.
Caption: Step-by-step emergency response flowchart.
Chemical Waste Disposal
Improper disposal of halogenated waste poses a significant environmental and financial burden.[8]
-
Waste Segregation : All materials contaminated with this compound (gloves, pipette tips, absorbent, etc.) must be disposed of as "Halogenated Organic Waste".[9][10]
-
Container : Use a designated, properly labeled, sealable waste container. Do not overfill.
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[9]
-
Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[11] Under no circumstances should this chemical be disposed of down the drain. [9]
By integrating this expert-level understanding of the hazards with disciplined, repeatable safety procedures, researchers can harness the synthetic utility of this compound while upholding the highest standards of laboratory safety.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
